Product packaging for AsenapineCitrate(Cat. No.:)

AsenapineCitrate

Cat. No.: B13863541
M. Wt: 477.9 g/mol
InChI Key: UDXWQAFGHJZEIQ-CTHHTMFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Chemical Derivation in Drug Discovery

The development of asenapine (B1667633), initially known as ORG 5222, was undertaken by Organon International. nih.govpsychiatrist.com The journey of its development for schizophrenia began in 1996, and for bipolar disorder in 2004. nih.gov Schering-Plough later acquired Organon and submitted the New Drug Application for asenapine to the U.S. Food and Drug Administration (FDA) in 2007, receiving approval in August 2009. psychiatrist.comdrugbank.com

Chemically, asenapine is a tetracyclic compound belonging to the dibenzo-oxepino pyrrole (B145914) class. psikofarmakoloji.orgnih.govdrugbank.com Its structure was derived from the modification of mianserin, a tetracyclic antidepressant. psikofarmakoloji.orgwikipedia.org This structural relationship was a key factor in the initial hypothesis of its potential antidepressant effects. psikofarmakoloji.org The synthesis of asenapine has been a subject of research, with various methods developed to improve efficiency and yield. rsc.orgacs.orgrsc.orgthieme-connect.com The original synthesis route faced challenges in scaling up, which led to the development of more streamlined processes. acs.org

Chemical Structure and Stereochemistry of Asenapine

The chemical formula for asenapine is C₁₇H₁₆ClNO. wikipedia.org Its structure is characterized by a four-ring system. psychiatrist.com Asenapine is a racemic mixture, meaning it contains equal amounts of two enantiomers, the (+) and (-) forms. fda.govguidetopharmacology.org The systematic IUPAC name for the racemic mixture is (3aRS,12bRS)-rel-5-Chloro-2,3,3a,12b-tetrahydro- 2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole. wikipedia.org

The stereochemistry of asenapine is a critical aspect of its molecular identity. It possesses two stereocenters, leading to the existence of enantiomeric pairs. fda.govnih.gov Research has explored the synthesis of individual enantiomers, with studies indicating that the (+)-isomer may exhibit a more favorable plasma concentration profile in preclinical models compared to the (-)-isomer. rsc.org

Table 1: Chemical and Physical Properties of Asenapine and Asenapine Citrate (B86180)

PropertyAsenapineAsenapine Citrate
Molecular Formula C₁₇H₁₆ClNOC₁₇H₁₆ClNO · C₆H₈O₇
Molecular Weight 285.77 g/mol Not explicitly found, but derived from components.
CAS Number 65576-45-6Not explicitly found.
Appearance Not specified in search results.Not specified in search results.
Solubility Not specified in search results.Not specified in search results.
pKa Not specified in search results.Not specified in search results.

Significance of Asenapine Citrate in Atypical Neuropharmacology Research

Asenapine's significance in neuropharmacology stems from its distinct and complex receptor binding profile, which sets it apart from other atypical antipsychotics. nih.govresearchgate.net It acts as an antagonist at a wide array of receptors, including serotonin (B10506), dopamine (B1211576), adrenergic, and histamine (B1213489) receptors. nih.govcpn.or.kr Notably, it has a higher affinity for serotonin 5-HT₂ₐ receptors than for dopamine D₂ receptors, a characteristic feature of atypical antipsychotics. nih.govdovepress.com

The compound exhibits high affinity for numerous serotonin receptor subtypes (5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C, 5-HT₅ₐ, 5-HT₆, and 5-HT₇), dopamine receptor subtypes (D₁, D₂, D₃, and D₄), and adrenergic receptor subtypes (α₁ and α₂). wikipedia.orgpsychopharmacologyinstitute.comnih.gov It also has a strong affinity for histamine H₁ receptors. wikipedia.orgpsychopharmacologyinstitute.com Unlike many other antipsychotics, asenapine has a negligible affinity for muscarinic cholinergic receptors, which is thought to contribute to a lower incidence of certain side effects. nih.govcpn.or.krdovepress.com

This broad receptor interaction profile is believed to mediate its therapeutic effects. psikofarmakoloji.orgpsychopharmacologyinstitute.com The antagonism of D₂ and 5-HT₂ₐ receptors is considered central to its antipsychotic efficacy. psikofarmakoloji.orgpsychopharmacologyinstitute.compatsnap.com Its activity at other receptors may contribute to its effects on cognitive and negative symptoms in schizophrenia. nih.govdrugbank.com The citrate form of asenapine is used in research and may be employed in various formulations, including those for intranasal administration, where pH and solubility are important considerations. google.com

Table 2: Asenapine Receptor Binding Affinities (pKi)

ReceptorpKi
Serotonin Receptors
5-HT₁ₐ8.6 wikipedia.orgnih.gov
5-HT₁ₑ8.4 wikipedia.orgnih.gov
5-HT₂ₐ10.2 wikipedia.orgnih.gov
5-HT₂ₑ9.8 wikipedia.orgnih.gov
5-HT₂C10.5 wikipedia.orgnih.gov
5-HT₅ₐ8.8 wikipedia.orgnih.gov
5-HT₆9.5 wikipedia.org
5-HT₇9.9 wikipedia.orgnih.gov
Dopamine Receptors
D₁8.9 wikipedia.orgnih.gov
D₂8.9 wikipedia.orgnih.gov
D₃9.4 wikipedia.orgnih.gov
D₄9.0 wikipedia.orgnih.gov
Adrenergic Receptors
α₁8.9 wikipedia.orgnih.gov
α₂ₐ8.9 wikipedia.orgnih.gov
α₂ₑ9.5 wikipedia.orgnih.gov
α₂C8.9 wikipedia.orgnih.gov
Histamine Receptors
H₁9.0 wikipedia.orgnih.gov
H₂8.2 wikipedia.orgnih.gov

Note: A higher pKi value indicates a greater binding affinity. researchgate.net Data is compiled from multiple sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24ClNO8 B13863541 AsenapineCitrate

Properties

Molecular Formula

C23H24ClNO8

Molecular Weight

477.9 g/mol

IUPAC Name

(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C17H16ClNO.C6H8O7/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-8,14-15H,9-10H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t14-,15-;/m1./s1

InChI Key

UDXWQAFGHJZEIQ-CTHHTMFSSA-N

Isomeric SMILES

CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Chemical Synthesis and Structural Elucidation

The synthesis of asenapine (B1667633) is a complex process that has evolved, with various methods developed to achieve the desired stereochemistry and optimize production.

Conventional Multistep Synthesis Routes

The foundational methods for preparing asenapine involve a series of chemical reactions. A general approach starts with the transformation of a carboxyl group in a precursor molecule into an acid chloride using thionyl chloride. google.com This is followed by a coupling reaction with sarcosine (B1681465) methyl ester to form an ester intermediate. google.com

One documented route involves the reduction of trans-(+/-)-11-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one to yield the asenapine base. chemicalbook.com This reduction is typically achieved using a combination of aluminum chloride and lithium aluminum hydride in tetrahydrofuran (B95107) at low temperatures. chemicalbook.com However, a significant challenge in some conventional synthetic pathways is the predominant formation of the undesired cis-isomer, which necessitates additional purification steps to isolate the desired trans-isomer of asenapine. google.com

Starting MaterialReagentsKey TransformationProduct
Acid (2)Thionyl chloride, Sarcosine methyl esterAcid chloride formation and couplingEster (3)
trans-(+/-)-11-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-oneAluminum chloride, Lithium aluminum hydrideReductionAsenapine base

Asymmetric Total Synthesis Approaches and Stereochemical Control

To address the challenge of stereoisomeric purity, asymmetric total synthesis has emerged as a critical area of research. These methods aim to control the stereochemistry during the synthesis, leading directly to the desired enantiomer. An organocatalytic asymmetric Michael addition reaction has been successfully employed in the total synthesis of (+)-asenapine. sci-hub.seresearchgate.netnih.gov This key step involves the reaction of an aldehyde with a trans-nitroalkene, catalyzed by a chiral organocatalyst, to establish the correct stereocenters early in the synthetic sequence. sci-hub.senih.gov Subsequent reductive cyclization then yields the target (+)-asenapine. nih.gov The use of organocatalysis has proven effective in controlling the stereochemistry of reaction products and has found broad application in the asymmetric synthesis of complex molecules. sci-hub.se

Another strategy involves the use of a chiral auxiliary to control stereoselective transformations on a cyclohexane (B81311) ring, followed by an intramolecular Mitsunobu reaction to construct the perhydroindole ring system. epa.gov These advanced synthetic strategies offer precise control over the three-dimensional structure of the molecule, which is crucial for its interaction with biological targets. epa.govmdpi.com

Novel Synthetic Methodologies and Process Optimization

The need for efficient and scalable synthetic procedures for asenapine has driven the development of novel methodologies. google.com Research has focused on optimizing reaction conditions to improve yields and favor the formation of the desired trans-isomer. google.com Process optimization is crucial for industrial-scale production, aiming to create more cost-effective and environmentally friendly manufacturing processes. google.com This includes exploring different catalysts, solvents, and reaction parameters to streamline the synthesis. researchgate.net The development of these optimized methods is essential for making the drug substance more accessible for clinical and commercial use. google.com

Formation and Characterization of Asenapine Citrate (B86180) Salt

Once the asenapine base is synthesized, it is often converted into a salt form to improve its physicochemical properties. Asenapine is a weak base and can form salts with various inorganic and organic acids, including citric acid. ucl.ac.uk

Salt Formation Processes and Polymorphism Research

The formation of a salt involves reacting the asenapine base with a selected acid, such as citric acid. google.com The choice of the counterion is a critical step in drug development, as it can significantly influence properties like solubility, stability, and bioavailability. nih.gov The process of salt selection involves screening multiple salt forms to identify the one with the most desirable characteristics for formulation and storage. researchgate.net

Polymorphism, the ability of a solid to exist in multiple crystalline forms, is a key consideration in salt formation. nih.gov Different polymorphs of a drug substance can exhibit different physical properties. Research into the polymorphic forms of asenapine salts, such as the maleate (B1232345) salt, has identified different crystalline structures, including monoclinic (form H) and orthorhombic (form L) forms. google.comkcl.ac.uk The study of polymorphism is vital to ensure the consistency and stability of the final drug product. researchgate.net

Crystalline and Amorphous Forms Studies

The solid-state form of asenapine citrate, whether crystalline or amorphous, has a profound impact on its properties. Crystalline forms are characterized by a highly ordered three-dimensional structure, which generally imparts greater physical and chemical stability. uu.nl In contrast, amorphous forms lack this long-range order and exist in a higher energy state, which can lead to enhanced solubility but also potential instability. uu.nlwisc.edu

Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are key analytical techniques used to characterize these solid-state forms. researchgate.net For instance, DSC can determine the melting point and thermal behavior, with the melting point of the monoclinic form of asenapine maleate reported to be between 141-145°C. ucl.ac.ukgoogle.com Studies have shown that processing techniques can induce transformations between crystalline and amorphous states. researchgate.net The amorphous form of a drug can be stabilized by dispersing it in a polymer matrix, creating what is known as an amorphous solid dispersion. wisc.edu Understanding and controlling the solid-state form is crucial for developing a stable and effective pharmaceutical product.

PropertyCrystalline FormAmorphous Form
Structure Highly ordered, long-range molecular arrangementDisordered, lacking long-range order
Stability Generally higher thermodynamic and physical stabilityThermodynamically unstable, prone to recrystallization
Solubility Typically lowerOften higher apparent solubility and dissolution rate
Free Energy Lower free energy stateHigher free energy state

Impurity Profiling and Control in Asenapine Synthesis

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the quality, safety, and efficacy of the final drug product. For Asenapine, this involves the identification, characterization, and quantification of unwanted chemicals that may be introduced or created during the synthesis process or upon storage. ijpsjournal.compharmtech.com Regulatory bodies like the International Conference on Harmonisation (ICH) provide guidelines for impurity control in new drug substances. ijpsjournal.com

Process-related impurities in Asenapine can originate from various sources, including raw materials, intermediates, by-products, and reagents used in the synthetic route. ijpsjournal.compharmtech.com The control of these impurities is essential, and in some cases, impurities that are also known metabolites of the drug may require specific evaluation. pharmtech.com Examples of impurities that are both process-related and metabolites include Asenapine N-oxide and Desmethyl asenapine. ijpsjournal.compharmtech.com

Several process-related impurities of Asenapine have been identified and characterized using advanced analytical techniques like Ultra-Performance Liquid Chromatography (UPLC) and mass spectrometry (MS). o2hdiscovery.coresearchgate.net These methods are crucial for separating and quantifying impurities, even at trace levels. pharmtech.com The development of a stability-indicating UPLC method allowed for the separation and quantification of three degradation products and several process-related impurities, including Desmethyl asenapine, Deschloro asenapine, and Tetradehydro asenapine. researchgate.net

The following table details some of the known process-related impurities of Asenapine.

Impurity NameChemical Name / SynonymCAS Number / Molecular Formula
Asenapine Impurity 1 (3aS,12bS)-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one o2hdiscovery.coCAS: 129385-59-7, M.F.: C17H14ClNO2 o2hdiscovery.co
Desmethyl asenapine N-Desmethyl Impurity venkatasailifesciences.comM.F.: C16H14ClNO
Asenapine N-Oxide N-Oxide researchgate.netvenkatasailifesciences.comM.F.: C17H16ClNO2
Deschloro asenapine - researchgate.netM.F.: C17H17NO
Tetradehydro asenapine - researchgate.netvenkatasailifesciences.comM.F.: C17H14ClN
cis-Asenapine - venkatasailifesciences.comM.F.: C17H16ClNO
Asenapine Lactam Impurity - venkatasailifesciences.comM.F.: C17H14ClNO2

This table is generated based on available data from cited sources. o2hdiscovery.coresearchgate.netvenkatasailifesciences.com

Stability testing is performed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. nih.gov For Asenapine, forced degradation studies are conducted under various stress conditions, including hydrolysis (acidic and basic), oxidation, heat, and photolysis, in accordance with ICH guidelines. researchgate.netscispace.com These studies are instrumental in identifying potential degradation products and establishing the drug's intrinsic stability. nih.gov

Research indicates that Asenapine is susceptible to degradation under acidic and basic hydrolysis, as well as under oxidative and thermal stress. scispace.com While the crystalline form is generally stable, it can undergo degradation when exposed to excessive light. nih.gov One notable degradation product that can form during stability studies, particularly at elevated temperatures, is Fumaric acid. This occurs because Asenapine is a maleate salt, and under certain conditions, maleic acid can convert to fumaric acid. researchgate.net The N-oxide of Asenapine has also been identified as a degradation product in Asenapine tablets. fda.gov

A study employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) identified a total of five distinct degradation products under various stress conditions. researchgate.net The structural elucidation of these previously unidentified degradants was achieved by analyzing their fragmentation patterns and masses. researchgate.net Analytical methods like reversed-phase high-performance liquid chromatography (RP-HPLC) have been developed to separate and quantify Asenapine from its degradation products, demonstrating the stability-indicating nature of these assays. scispace.comnih.gov

The table below summarizes the findings from forced degradation studies on Asenapine.

Stress ConditionObservation
Acid Hydrolysis Degradation of Asenapine observed. scispace.com
Alkali (Base) Hydrolysis Degradation of Asenapine observed. scispace.comnih.gov
Oxidative Degradation Degradation of Asenapine observed. scispace.comnih.gov Complete degradation can be achieved with 30% H2O2. derpharmachemica.com
Thermal Degradation Degradation of Asenapine observed. scispace.comnih.gov Conversion of maleic acid to fumaric acid can occur. researchgate.net
Photolytic Degradation Degradation can be induced by excessive light. nih.gov

This table summarizes data from multiple stability studies. researchgate.netnih.govscispace.comnih.govderpharmachemica.com

Molecular Pharmacology and Receptor Binding Dynamics of Asenapine

Comprehensive Receptor Binding Affinity Profiling

Asenapine (B1667633) demonstrates high affinity for a multitude of receptor subtypes, including serotonergic, dopaminergic, adrenergic, and histaminergic receptors. cpn.or.krelsevier.es This complex interaction with multiple signaling pathways is a hallmark of its pharmacological action. The binding affinity is typically expressed as the pKi value, which is the negative logarithm of the equilibrium dissociation constant (Ki). A higher pKi value indicates a stronger binding affinity.

Asenapine exhibits a high affinity for a broad spectrum of serotonin (B10506) (5-HT) receptors. cpn.or.kr It binds with very high affinity to the 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 receptors. patsnap.com Specifically, its affinity for the 5-HT2A receptor is notably high, which is a characteristic feature of many atypical antipsychotics. dovepress.comnih.gov The affinity for various serotonin receptor subtypes is considered to contribute to its effects on both positive and negative symptoms in schizophrenia. cpn.or.krpatsnap.com

Table 1: Binding Affinities (pKi) of Asenapine at Serotonergic Receptor Subtypes

Receptor Subtype pKi Value
5-HT1A 8.6
5-HT1B 8.4
5-HT2A 10.2
5-HT2B 9.8
5-HT2C 10.5
5-HT5A 8.8
5-HT6 9.5
5-HT7 9.9

Data sourced from: wikipedia.org

Asenapine displays high affinity for all four major dopamine (B1211576) receptor subtypes (D1, D2, D3, and D4). cpn.or.krpsychiatryonline.org Its interaction with the D2 receptor is a cornerstone of its antipsychotic activity, helping to modulate dopaminergic pathways that are implicated in psychosis. patsnap.com Notably, asenapine has a higher affinity for D3 receptors compared to D2 receptors. dovepress.com

Table 2: Binding Affinities (pKi) of Asenapine at Dopaminergic Receptor Subtypes

Receptor Subtype pKi Value
D1 8.9
D2 8.9
D3 9.4
D4 9.0

Data sourced from: wikipedia.org

Asenapine demonstrates high affinity for several adrenergic receptor subtypes. cpn.or.krelsevier.es It binds strongly to α1A, α2A, α2B, and α2C adrenergic receptors. wikipedia.org The antagonism at these receptors may contribute to some of the therapeutic effects and side effects associated with the compound. oup.comnih.gov For instance, blockade of α2-adrenergic receptors is thought to potentially improve negative symptoms and cognitive function. nih.gov

Table 3: Binding Affinities (pKi) of Asenapine at Adrenergic Receptor Subtypes

Receptor Subtype pKi Value
α1A 8.9
α2A 8.9
α2B 9.5
α2C 8.9

Data sourced from: wikipedia.org

Asenapine possesses a very high affinity for the histamine (B1213489) H1 receptor and a moderate affinity for the H2 receptor. cpn.or.krdovepress.comwikipedia.org The potent H1 receptor blockade is a common feature among many antipsychotic medications and is associated with sedative effects. patsnap.comdrugbank.com Asenapine is unique among atypical antipsychotics for also having antagonistic activity at H2 receptors. dovepress.com

Table 4: Binding Affinities (pKi) of Asenapine at Histaminergic Receptor Subtypes

Receptor Subtype pKi Value
H1 9.0
H2 8.2

Data sourced from: wikipedia.org

A distinguishing characteristic of asenapine's receptor binding profile is its negligible affinity for muscarinic cholinergic receptors. cpn.or.krdovepress.comwikipedia.orgpsychiatryonline.orgoup.comunisi.it This lack of significant interaction with muscarinic receptors means that it is less likely to cause anticholinergic side effects. nih.govdrugbank.com

Agonistic and Antagonistic Functional Characterization in Vitro Assays

In vitro functional assays have been employed to characterize the activity of asenapine at its various high-affinity receptor targets. The primary mechanism of action for asenapine is antagonism at these receptors. drugbank.comeuropa.eu It acts as an antagonist at dopamine (D1, D2, D3, D4), serotonin (5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, 5-HT7), adrenergic (α1, α2), and histamine (H1, H2) receptors. wikipedia.orgoup.comeuropa.eu

Receptor Occupancy Studies in Cellular Models

Receptor occupancy studies are crucial for understanding the therapeutic window of a drug. For asenapine, these studies, primarily conducted through in vivo methods like positron emission tomography (PET) scans, provide insight into the receptor engagement necessary for its clinical effects.

In vivo receptor occupancy analysis in rat brains demonstrated that asenapine induces time- and exposure-dependent increases in both D2 and 5-HT2A receptor occupancy. hres.ca These studies established the plasma concentrations required to achieve 50% receptor occupancy (EC50), a key measure of drug potency at the receptor level. hres.ca

Dosing strategies for asenapine aim to achieve approximately 75% occupancy of dopamine D2 receptors, a level considered vital for antipsychotic efficacy. nih.govdovepress.com Studies in patients with schizophrenia have confirmed that appropriate therapeutic levels of D2 receptor occupancy, ranging from 68% to 93%, are achieved with clinical doses. nih.gov

Table 1: Asenapine Receptor Occupancy Data

Receptor Occupancy Level Required Plasma Concentration (in rats) Notes
5-HT2A 50% 0.48 ng/mL hres.ca Plasma level necessary for 50% receptor occupancy. hres.ca
D2 50% 1.24 ng/mL hres.ca Plasma level necessary for 50% receptor occupancy. hres.ca
D2 60%-80% 1-3 ng/mL hres.ca Range thought to be necessary for antipsychotic activity. hres.ca
D2 ~75% - Target occupancy for 5 mg tablet administration. nih.gov
D2 ~85% - Target occupancy for 10 mg tablet administration. nih.gov

Downstream Signaling Pathway Modulation

Asenapine's interaction with its primary receptor targets initiates a cascade of downstream signaling events that modulate neural circuits. Its efficacy is not solely due to receptor blockade but also its influence on intracellular signaling pathways.

A key mechanism is the modulation of glutamatergic neurotransmission. Research has shown that asenapine can potentiate N-methyl-D-aspartate (NMDA) receptor-evoked current responses in cortical pyramidal cells, suggesting an enhancement of glutamatergic activity through an indirect mechanism. hres.ca This is significant as it may reverse the hypoactivity of cortical NMDA receptors, a state implicated in the pathophysiology of schizophrenia. cambridge.org This effect on glutamate (B1630785) transmission is also linked to the upregulation of D1 receptors, which may contribute to a lower incidence of extrapyramidal symptoms. drugbank.com

Furthermore, the combined antagonist activity at D2 and 5-HT2A receptors has been shown to enhance the efflux of both dopamine (DA) and acetylcholine (B1216132) (ACh) in the brains of rats, which may contribute to improvements in cognitive and negative symptoms. drugbank.com In different cellular models, asenapine maleate (B1232345) has been found to inhibit the ROS/TGFβ1/MAPK signaling pathway, which is involved in cellular proliferation and fibrosis. termedia.pl

Like other antipsychotics that block D2 receptors (which are Gi/o protein-coupled), asenapine can influence the adenylate cyclase-cAMP protein kinase A (PKA) pathway. dovepress.com By blocking the inhibitory effect of dopamine on adenylate cyclase, it can lead to complex, region-dependent changes in cAMP production and downstream signaling cascades like the DARPP-32 pathway. dovepress.com

Comparative Molecular Pharmacology with Related Pharmacological Agents

The pharmacological profile of asenapine is distinct when compared to other atypical antipsychotics such as olanzapine (B1677200), risperidone (B510), and clozapine. While it shares the characteristic high ratio of 5-HT2A to D2 receptor binding affinity with other atypicals, the specific affinities and their rank order are unique. nih.govcpn.or.kr

Distinct Receptor Signature Analysis

Asenapine possesses a "unique human receptor signature" defined by its binding affinities and functional effects across a broad spectrum of receptors. cpn.or.kr When tested on cloned human receptors, asenapine demonstrates high affinity for a multitude of serotonin, dopamine, adrenergic, and histamine receptors. cpn.or.kr

A notable distinction is its very low affinity for muscarinic cholinergic receptors, a feature it shares with agents like risperidone and ziprasidone, but which contrasts sharply with olanzapine and clozapine. nih.gov This may contribute to a more favorable cognitive profile. nih.gov Furthermore, asenapine is the only known atypical antipsychotic to have affinity for histamine H2 receptors in addition to H1 receptors. nih.govcpn.or.kr

Compared to its own D2 receptor affinity, asenapine exhibits even higher affinity for several other receptors, including 5-HT2C, 5-HT2A, 5-HT2B, 5-HT7, 5-HT6, α2B, and D3 receptors. dovepress.comcpn.or.kr This suggests a more robust engagement of these other targets at clinically effective doses. cpn.or.kr Functionally, asenapine acts as a potent antagonist at these receptors, and its profile of functional effects differs from that of risperidone and olanzapine at specific receptors like 5-HT1A, 5-HT6, and α2-adrenergic receptors. cpn.or.kr

Table 2: Comparative Receptor Binding Affinities (pKi) of Asenapine and Related Antipsychotics

Receptor Asenapine (pKi) cpn.or.kr Olanzapine (pKi) Risperidone (pKi)
Dopamine
D1 8.9 7.5 7.3
D2 8.9 8.0 8.8
D3 9.4 7.5 8.3
D4 9.0 7.4 7.5
Serotonin
5-HT1A 8.6 6.7 7.6
5-HT1B 8.4 7.0 6.8
5-HT2A 10.2 8.2 9.3
5-HT2C 10.5 8.2 6.6
5-HT6 9.6 7.2 6.2
5-HT7 9.9 7.3 8.0
Adrenergic
Alpha-1 8.9 7.7 8.6
Alpha-2A 8.9 7.6 8.1
Alpha-2B 9.5 7.6 7.9
Alpha-2C 8.9 7.6 7.9
Histamine
H1 9.0 8.8 8.1
H2 8.2 <5.0 <5.0
Muscarinic
M1-M5 <5.0 7.0-8.0 <6.0

Note: pKi is the negative logarithm of the Ki (inhibitory constant). A higher pKi value indicates a higher binding affinity. Data for Olanzapine and Risperidone are compiled from various sources for comparison and may vary slightly between studies. [1, 23 from source nih.gov]

Preclinical Pharmacokinetics and Drug Metabolism Research

Absorption Mechanisms and Permeability Studies

The initial phase of pharmacokinetic research involves understanding how asenapine (B1667633) enters the systemic circulation. For asenapine, which is administered sublingually, research has focused on its movement across the oral mucosa.

In Vitro Membrane Permeability Assays

To predict the absorption of asenapine in vivo, researchers utilize in vitro models that mimic biological membranes. A common model is the Caco-2 cell line, a human epithelial colorectal adenocarcinoma cell line that differentiates to form a monolayer of polarized cells, simulating the intestinal barrier.

Studies on asenapine maleate-loaded nanostructured lipid carriers (NLCs) have demonstrated the compound's permeability characteristics. In one such study using a Caco-2 cell monolayer, the apparent permeability (Papp) of a plain asenapine drug solution was compared to that of the NLC formulation. The results showed that the NLCs significantly enhanced the permeability of asenapine across the cell layer. asiapharmaceutics.info Similarly, studies with asenapine maleate (B1232345) solid lipid nanoparticles (AM-SLNs) confirmed that transport across Caco-2 cells was significantly increased compared to a simple asenapine dispersion. sci-hub.se Further investigation revealed that the cellular uptake mechanism for these nanoparticle formulations is dependent on both time and energy, involving endocytosis mediated by clathrin and caveolae. sci-hub.setga.gov.au

Other in vitro models, such as the EpiOral™ tissue model, have also been used to determine API-specific parameters like diffusivity and the fraction of unbound drug in the oral mucosa. fda.gov These assays provide a high-throughput method for screening and understanding the passive diffusion potential of compounds like asenapine. fda.govhres.ca

Table 1: In Vitro Permeability of Asenapine Formulations Across Caco-2 Cell Monolayers

FormulationApparent Permeability (Papp) (cm/sec)Reference
Plain Asenapine Maleate Solution4.1 ± 0.3 x 10-6 asiapharmaceutics.info
Asenapine Maleate-Loaded NLCs24.2 ± 1.5 x 10-6 asiapharmaceutics.info

Oral Mucosal Absorption Models and Physicochemical Factors

The absorption of asenapine following sublingual administration is a complex process governed by its physicochemical properties and the physiology of the oral cavity. drugbank.comeuropa.eukcl.ac.uk The process is characterized by a rapid initial partitioning of the dissolved drug into the mucosal membranes of the oral cavity. drugbank.comeuropa.eu This initial absorption into the tissue happens within minutes. drugbank.com However, this is followed by a much slower release from the mucosal tissues into the systemic circulation, which is the rate-limiting step and explains why the peak plasma concentration (Tmax) is observed at approximately one hour. drugbank.comeuropa.eukcl.ac.uk

This absorption model is influenced by several physicochemical factors. medtechbcn.com Key properties like molecular weight, partition coefficient, and pKa are crucial. medtechbcn.com For a drug to be suitable for oral mucosal delivery, it generally should have a molecular weight under 500 to facilitate diffusion. medtechbcn.com Asenapine's absorption is also dependent on its solubility in saliva (pH 5.5-7.0) and its ionization state, which is determined by its pKa of 8.51. medtechbcn.comnih.gov Because drugs primarily diffuse across lipid bilayers in their unionized form, the pH of the local environment plays a significant role. medtechbcn.com

The bioavailability of asenapine is linked to its saturation solubility in the mouth. drugbank.comeuropa.eu At doses below this saturation point, bioavailability is mainly controlled by the equilibrium of mass transport. drugbank.comeuropa.eu However, at doses exceeding saturation solubility, other variables such as the drug's dissolution rate and the contact time within the oral cavity become important factors. drugbank.comeuropa.eu

Table 2: Physicochemical Properties of Asenapine

PropertyValueReference
pKa (free base)8.51 nih.gov
Melting Point (maleate salt)139.9 ºC nih.gov
Oral Bioavailability (sublingual)~35% nih.govfda.gov
Oral Bioavailability (swallowed)&lt;2% nih.govfda.gov

Distribution Characteristics in Preclinical Models

Once absorbed, asenapine distributes throughout the body. Preclinical studies investigate its binding to plasma proteins and its accumulation in various tissues, including the central nervous system (CNS).

Plasma Protein Binding Dynamics

Asenapine exhibits extensive binding to plasma proteins. nih.gov In vitro studies have consistently shown that approximately 95% of asenapine is bound to proteins in the plasma of humans and various experimental animal species. nih.gov This high degree of binding is also observed for its primary active metabolite, N-desmethylasenapine.

The primary proteins in plasma responsible for drug binding are albumin and alpha-1-acid glycoprotein (B1211001) (AAG). As a basic molecule, asenapine is expected to bind significantly to AAG. This high level of protein binding is a key characteristic that influences the compound's distribution and clearance, as only the unbound (free) fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion.

Table 3: Plasma Protein Binding of Asenapine in Preclinical and Human Plasma

CompoundPlasma Protein Binding (%)SpeciesReference
Asenapine>95%Human, Mouse, Rat, Dog nih.gov
N-desmethylasenapine>95%Human, Experimental Species

Tissue Distribution Profiling in Animal Models

Preclinical studies in animal models demonstrate that asenapine has a high volume of distribution, indicating that it distributes extensively into tissues outside of the bloodstream.

In vivo studies using radiolabeled ([14C]) asenapine in rats showed that radioactivity was widely distributed to most tissues following administration. tga.gov.au The concentration of the compound in tissues peaked around 24 hours post-dose and was eliminated more slowly from the tissues than from the plasma. tga.gov.au

A more detailed tissue distribution study in rats following oral administration of asenapine maleate provided specific concentration data in various organs. At one hour post-administration, the highest concentration was found in the small intestine. By the eight-hour mark, the spleen showed the highest accumulation of the drug. nih.gov

Table 4: Asenapine Concentration in Rat Tissues Following a Single Oral Dose

TissueConcentration at 1 hour (ng/g)Concentration at 8 hours (ng/g)Reference
Plasma200.31 ± 66.82238.16 ± 103.79 nih.gov
Brain70.18 ± 44.5778.68 ± 31.02 nih.gov
Liver602.44 ± 161.46525.64 ± 204.61 nih.gov
Kidneys607.71 ± 200.73480.12 ± 166.42 nih.gov
Spleen618.83 ± 193.76795.52 ± 292.18 nih.gov
Small Intestine1134.11 ± 349.88-- nih.gov

Data derived from figures in the cited source and represents plain asenapine maleate solution.

Blood-Brain Barrier Penetration Studies

For a centrally acting antipsychotic drug, penetration of the blood-brain barrier (BBB) is essential for its therapeutic effect. Preclinical data confirm that asenapine readily crosses the BBB and enters the central nervous system. drugbank.comeuropa.eu

Studies in rats demonstrated that following administration, both asenapine and its active metabolite, N-desmethylasenapine, are detected in brain tissue. drugbank.com FDA review documents indicate that asenapine accumulates in the brain, with one study noting a brain-to-tissue ratio of 19 at three hours post-dosing. drugbank.com The N-desmethylasenapine metabolite was also found to have a brain-to-plasma ratio greater than 1, indicating effective penetration. drugbank.com Another study in rats quantified the brain-to-plasma ratio of asenapine at different time points, confirming its presence in the brain, although concentrations were lower than in plasma. nih.gov The ability of asenapine to enter the brain is further supported by pharmacodynamic studies in monkeys and rats, where the drug produced effects on neurotransmitter turnover and receptor occupancy in various brain regions. fda.goveuropa.eu

Table 5: Asenapine Brain-to-Plasma Ratio in Rats

Time PointBrain-to-Plasma RatioReference
1 hour0.35 ± 0.22 nih.gov
8 hours0.33 ± 0.13 nih.gov
24 hours0.06 ± 0.02 nih.gov

Metabolic Pathways and Enzyme Characterization

The metabolism of asenapine is extensive, primarily occurring through two main pathways: direct glucuronidation and oxidative metabolism mediated by cytochrome P450 (CYP) enzymes. europa.eupsychopharmacologyinstitute.comeuropa.eu

Cytochrome P450 (CYP) Isoenzyme Involvement (CYP1A2, CYP3A4, CYP2D6)

In vitro studies have identified the specific CYP isoenzymes involved in asenapine's metabolism. CYP1A2 is the principal enzyme responsible for the oxidative metabolism and demethylation of asenapine. europa.eupsychopharmacologyinstitute.comdrugbank.com CYP3A4 and CYP2D6 also contribute to its metabolism, but to a lesser extent. psychopharmacologyinstitute.comhres.cawikidoc.org

Research in rats has shown that chronic administration of asenapine can lead to a down-regulation of several CYP enzymes, including CYP1A, CYP2B, CYP2C11, and CYP3A. nih.govmdpi.com This suggests that asenapine may inhibit its own metabolism over time, potentially leading to higher plasma concentrations with prolonged treatment. nih.govmdpi.com Asenapine has been shown to be a weak inhibitor of CYP2D6. europa.eupsychopharmacologyinstitute.comeuropa.eu In cultured human hepatocytes, asenapine did not induce the activities of CYP1A2 or CYP3A4. europa.eupsychopharmacologyinstitute.comeuropa.eu

The following table summarizes the key cytochrome P450 isoenzymes involved in asenapine metabolism:

Table 1: Cytochrome P450 Isoenzyme Involvement in Asenapine Metabolism
Enzyme Role in Asenapine Metabolism Findings from Preclinical Research
CYP1A2 Primary enzyme for oxidation and demethylation. europa.eupsychopharmacologyinstitute.comdrugbank.com Chronic asenapine treatment in rats led to decreased CYP1A activity and protein levels. nih.gov Asenapine does not induce CYP1A2 activity in human hepatocytes. europa.eupsychopharmacologyinstitute.com
CYP3A4 Minor contributor to oxidative metabolism. psychopharmacologyinstitute.comhres.cawikidoc.org Chronic asenapine treatment in rats decreased CYP3A activity. nih.govmdpi.com Asenapine does not induce CYP3A4 activity in human hepatocytes. europa.eupsychopharmacologyinstitute.com
CYP2D6 Minor contributor to oxidative metabolism. psychopharmacologyinstitute.comhres.cawikidoc.org Asenapine is a weak inhibitor of CYP2D6. europa.eupsychopharmacologyinstitute.comeuropa.eu

Identification and Characterization of Major and Minor Metabolites in Preclinical Species

In preclinical species, as well as in humans, asenapine is extensively metabolized. hres.cahres.ca The primary metabolite found in human plasma is asenapine N+-glucuronide. europa.eueuropa.eunih.govtga.gov.au Other significant metabolites identified include N-desmethylasenapine and N-desmethylasenapine-N-carbamoylglucuronide. europa.eueuropa.euhres.canih.gov Unchanged asenapine is present in smaller quantities. europa.eueuropa.euwikidoc.org

In animal studies, the N-oxide metabolite was found to be important, which was not a prominent metabolite in humans. hres.ca However, most metabolic pathways observed in humans have also been identified in preclinical species. hres.cahres.ca Other metabolites identified in preclinical and clinical studies include 11-hydroxyasenapine (B583361) sulphate, 10,11-dihydroxy-N-desmethylasenapine, and 10,11-dihydroxyasenapine. nih.govtga.gov.au

Table 2: Major and Minor Metabolites of Asenapine

Metabolite Pathway of Formation Found in Preclinical Species Found in Humans
Asenapine N+-glucuronide Direct glucuronidation (UGT1A4) Yes (low levels in some species) tga.gov.au Yes (Major) europa.eueuropa.eunih.govtga.gov.au
N-desmethylasenapine N-demethylation (CYP1A2) Yes hres.catga.gov.au Yes europa.eueuropa.eunih.gov
N-desmethylasenapine-N-carbamoylglucuronide Further metabolism of N-desmethylasenapine Yes hres.ca Yes europa.eueuropa.eunih.gov
11-hydroxyasenapine sulphate Hydroxylation and sulfation Yes (low levels) tga.gov.au Yes nih.govtga.gov.au

| Asenapine N-oxide | Oxidation | Yes (Prominent in some species) hres.ca | Minor hres.ca |

Contribution of Metabolites to Overall Pharmacological Profile

The pharmacological activity of asenapine is primarily attributed to the parent compound itself. europa.eueuropa.euwikidoc.org The numerous metabolites produced are generally considered to be inactive. tandfonline.comresearchgate.netdovepress.com For instance, the major metabolite, asenapine N+-glucuronide, has been shown to have no activity at the hERG channel. hres.ca N-desmethylasenapine demonstrated some effects in isolated canine Purkinje fibers, but at concentrations approximately 10 times higher than the parent compound. hres.ca

Excretion Routes and Mass Balance Studies in Preclinical Species

Mass balance studies using radiolabeled asenapine have been conducted to determine the excretion routes. Following administration, the majority of the dose is recovered in the urine and feces. europa.eueuropa.eu In humans, approximately 50% of the radioactive dose is recovered in the urine and about 40% in the feces. europa.eueuropa.euwikidoc.orgnps.org.au Unchanged asenapine is excreted in only small amounts in the feces, ranging from 5-16%. europa.eueuropa.eunps.org.au The excretion of drug-related material in both urine and feces has also been observed across different preclinical species, with the percentages varying among them. hres.cahres.ca

Preclinical Pharmacokinetic Modeling and Simulation

Preclinical pharmacokinetic studies in rats have been conducted to understand the absorption, distribution, metabolism, and elimination of asenapine. Following oral administration in rats, a half-life of approximately 32.74 ± 7.51 hours was observed, indicating slow elimination. bioanalysis-zone.comnih.gov Biodistribution studies in rats showed that asenapine preferentially distributes to highly perfused organs. nih.govpsychiatria-danubina.com Pharmacokinetic modeling in rats after oral administration of asenapine-loaded nanostructured lipid carriers (NLCs) showed a prolonged half-life of 54.3 ± 0.6 hours compared to the plain drug solution (31.6 ± 2.1 hours). kcl.ac.uk These preclinical models are crucial for predicting human pharmacokinetics and for designing clinical studies. hres.ca

Population Pharmacokinetic Analysis in Animal Models

Preclinical studies in various animal models have characterized the pharmacokinetic profile of asenapine, revealing it to be a compound with high clearance, a large volume of distribution, and a generally short half-life. hres.cafda.gov Pharmacokinetic analyses have been conducted primarily in rats and dogs, providing insights into the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

In general, the pharmacokinetics of asenapine in laboratory animals were found to be linear with dose, except at high oral doses, and did not change with repeated dosing. hres.ca No significant pharmacokinetic differences have been observed between genders in animal models. hres.caeuropa.eu

Absorption and Bioavailability

Following administration, asenapine is well absorbed. fda.gov However, its oral bioavailability varies between species. In rats, the oral bioavailability ranges from 21% to 64%, whereas in dogs, it is less than 10%. tga.gov.au

Distribution

Asenapine exhibits extensive distribution into tissues, which is consistent with its large volume of distribution of approximately 20-25 L/kg. fda.govresearchgate.net It readily penetrates tissues, including the brain. fda.gov Studies have also confirmed that asenapine crosses the placental barrier and is excreted into the milk of lactating rats. hres.cafda.gov The protein binding of asenapine is consistently high across all tested species, exceeding 95%. fda.govtga.gov.auresearchgate.net It binds to plasma proteins, including albumin and α1-acid glycoprotein. europa.eueuropa.eu Furthermore, in vitro studies have shown that asenapine is not a substrate for P-glycoprotein. fda.gov

Metabolism

Asenapine undergoes extensive metabolism in laboratory animals through multiple pathways, with oxidative metabolism via N-demethylation and N-oxidation being predominant. fda.gov The primary enzyme responsible for its metabolism is CYP1A2, with minor contributions from CYP3A4 and CYP2D6. mdpi.com More than 40 metabolites have been detected in the circulation and excreta of laboratory animals. fda.gov Key metabolites include N-desmethylasenapine. fda.govtga.gov.au Importantly, the major metabolites found in humans have also been identified in laboratory animals. fda.gov

Elimination

The elimination of asenapine is characterized by high clearance and a short half-life in animal models. fda.gov Following intravenous administration of a 1.5 mg/kg dose to rats and dogs, the clearance was approximately 4 L/h/kg, with a corresponding short half-life of about 1 hour. tga.gov.au In contrast, a study in rats following oral administration reported a longer half-life of 32.74 ± 7.51 hours, suggesting slower elimination after oral intake. bioanalysis-zone.com

Pharmacokinetic Parameters of Asenapine in Animal Models

ParameterSpeciesValueRoute of AdministrationSource
Oral BioavailabilityRat21-64%Oral tga.gov.au
Oral BioavailabilityDog&lt;10%Oral tga.gov.auresearchgate.net
ClearanceRat, Dog~4 L/h/kgIntravenous tga.gov.au
Volume of Distribution (Vd)General Animal Models~20-25 L/kgNot Specified researchgate.net
Half-life (t1/2)Rat, Dog~1 hourIntravenous tga.gov.au
Half-life (t1/2)Rat32.74 ± 7.51 hoursOral bioanalysis-zone.com
Protein BindingRat, Dog>95%In Vitro tga.gov.au

Preclinical Pharmacodynamics and Biological Activity Models

Neurochemical Effects in Animal Brain Regions

Microdialysis and electrophysiological studies in animal models, primarily in rats, have demonstrated that asenapine (B1667633) distinctively modulates the release of several key neurotransmitters in a region-specific manner. tandfonline.comnih.gov The compound preferentially increases the efflux of dopamine (B1211576), noradrenaline, and acetylcholine (B1216132) in cortical and limbic brain areas, which are critically involved in mood regulation, cognition, and psychosis. tandfonline.comnih.govmdpi.com

Dopamine (DA): Asenapine administration leads to a significant and dose-dependent increase in dopamine efflux in both the medial prefrontal cortex (mPFC) and the nucleus accumbens (NAc). nih.gov Studies using in vivo voltammetry have shown that at lower doses, asenapine preferentially elevates dopamine release in the shell subregion of the NAc compared to the core, a profile shared by other atypical antipsychotics. nih.govtandfonline.com This enhanced dopaminergic activity in the mPFC is thought to be mediated, at least in part, by a dopamine D1 receptor-dependent mechanism. ki.se

Noradrenaline (NA) / Norepinephrine (NE): Research indicates that asenapine robustly increases the extracellular levels of noradrenaline in the mPFC and hippocampus. ki.seresearchgate.netdiva-portal.org This effect is attributed to its antagonistic activity at α2-adrenoceptors. ki.se

Serotonin (B10506) (5-HT): The effect of asenapine on the serotonin system is complex. It has been shown to increase serotonin output in the mPFC. ki.sediva-portal.org This is likely mediated by its potent antagonism of 5-HT2A receptors and partial agonism at 5-HT1A receptors. diva-portal.orgresearchgate.net Electrophysiological studies in the dorsal raphe nucleus (DRN), the primary source of serotonergic neurons, show that acute asenapine administration can reduce the suppressant effects of 5-HT1A and 5-HT7 receptor agonists on serotonin neuronal firing. nih.govnih.gov However, one microdialysis study noted that a 0.1 mg/kg dose of asenapine did not significantly alter 5-HT efflux in the mPFC or hippocampus. researchgate.net

Acetylcholine (ACh): Asenapine significantly enhances acetylcholine efflux in the mPFC and hippocampus. researchgate.netdrugbank.com This effect was observed at doses of 0.1 and 0.5 mg/kg in the mPFC, while only the higher dose was effective in the hippocampus. researchgate.net Notably, asenapine did not increase acetylcholine release in the NAc at any tested dose, highlighting regional specificity. researchgate.net The pro-cholinergic effect in the cortex and hippocampus is suggested to be linked to its 5-HT1A receptor activity. researchgate.net

Glutamate (B1630785): Asenapine has been found to potentiate cortical glutamatergic neurotransmission. tandfonline.comnih.gov Specifically, at low nanomolar concentrations, it significantly enhances N-methyl-D-aspartate (NMDA)-induced currents in pyramidal neurons of the mPFC. nih.gov This facilitation of glutamatergic activity is a key finding, suggesting a potential mechanism for effects on cognitive and negative symptoms. nih.gov Co-administration with an SSRI has been shown to facilitate both NMDA- and AMPA-induced currents. diva-portal.org However, direct measurement via microdialysis showed that asenapine did not affect the basal efflux of glutamate in the mPFC or NAc. researchgate.net

Table 1: Summary of Asenapine's Effect on Neurotransmitter Efflux in Rat Brain Regions

Neurotransmitter Medial Prefrontal Cortex (mPFC) Nucleus Accumbens (NAc) Hippocampus (HIP) Primary Mechanism(s)
Dopamine nih.govresearchgate.net nih.govtandfonline.com researchgate.net D2/5-HT2A antagonism; 5-HT1A partial agonism ki.se
Noradrenaline ki.seresearchgate.net Not Reported researchgate.net α2-adrenoceptor antagonism ki.se
Serotonin ki.sediva-portal.org Not Reported Not Reported 5-HT2A antagonism; 5-HT1A partial agonism diva-portal.orgresearchgate.net
Acetylcholine researchgate.net No Change researchgate.net researchgate.net Indirect 5-HT1A agonism researchgate.net
Glutamate Potentiation of NMDA currents nih.gov (No change in basal efflux researchgate.net) No change in basal efflux researchgate.net Not Reported D1 receptor-mediated potentiation ki.se

Prolonged treatment with asenapine induces neuroadaptive changes, altering the density and responsiveness of several neurotransmitter receptors in different brain regions. tandfonline.comnih.govmdpi.com These alterations are distinct from those caused by first-generation antipsychotics and are believed to contribute to asenapine's long-term therapeutic effects. oup.com

Adrenergic Receptors: Following 4 weeks of twice-daily administration in rats, asenapine produced dose-dependent increases in the binding density of α1- and α2-adrenergic receptors in the medial prefrontal cortex and dorsolateral frontal cortex. oup.com This upregulation is likely a compensatory response to asenapine's sustained antagonist activity at these receptors. oup.com

Cholinergic Muscarinic Receptors: The same chronic treatment paradigm resulted in increased muscarinic cholinergic receptor binding in the cortex and hippocampus. oup.com This is noteworthy as asenapine itself has no significant affinity for muscarinic receptors, suggesting an indirect modulatory effect on the cholinergic system. oup.comeuropa.eu

Dopamine and Glutamate Receptors: Chronic asenapine has been reported to alter the abundance of dopamine and glutamate receptor subtypes. tandfonline.comnih.gov Specifically, its effects on glutamate transmission are linked to an upregulation of D1 receptors. drugbank.com

Table 2: Receptor Binding Changes After Chronic Asenapine Administration (4 weeks) in Rats

Receptor Family Receptor Subtype Brain Region Effect on Binding Density
Adrenergic α1-adrenergic Medial Prefrontal Cortex (mPFC) ↑ (30-57%) oup.com
Dorsolateral Frontal Cortex (DFC) ↑ (27-53%) oup.com
α2-adrenergic Medial Prefrontal Cortex (mPFC) ↑ (36-50%) oup.com
Dorsolateral Frontal Cortex (DFC) ↑ (41-52%) oup.com
Cholinergic Muscarinic (Total) Cortex & Hippocampus oup.com
Serotonin 5-HT7 Dorsal Raphe Nucleus (DRN) Altered Responsiveness nih.govnih.gov

Behavioral Animal Models of Drug Action

Asenapine has been extensively evaluated in behavioral paradigms designed to predict clinical efficacy across different therapeutic domains. portico.org

Asenapine demonstrates potent activity in animal models that are highly predictive of antipsychotic efficacy. researchgate.netescholarship.org

Conditioned Avoidance Response (CAR): In this model, asenapine produces a dose-dependent suppression of the conditioned avoidance response in rats. nih.gov Crucially, this effect is achieved without inducing catalepsy, an animal model correlate of extrapyramidal side effects (EPS), suggesting a low propensity for such motor adverse effects. nih.govoup.com

Dopamine Agonist-Induced Behaviors: Asenapine is highly potent at reversing behaviors induced by dopamine agonists. It effectively blocks amphetamine-stimulated locomotor activity (Amp-LMA) and reverses apomorphine-disrupted prepulse inhibition (Apo-PPI) in rats. researchgate.netescholarship.orgnih.govplos.org Its potency in these antidopaminergic assays is a strong indicator of its antipsychotic properties. nih.govnih.gov

The evidence for asenapine's antidepressant-like activity in animal models is mixed.

Forced Swim Test (FST): In the standard FST in rats, asenapine did not have a significant effect on immobility time. nih.govnih.gov It also failed to alter immobility time in the adrenocorticotropic hormone (ACTH)-treated rat model, which is designed to represent treatment-resistant depression. nih.gov

Chronic Mild Stress (CMS): In contrast to the FST results, asenapine was effective in the CMS model, a paradigm with high predictive validity for antidepressant action. It was shown to attenuate CMS-induced 'anhedonia' in rats. researchgate.net

Anxiolytic and Antimanic Models: Asenapine has demonstrated anxiolytic-like effects in the rat conditioned fear stress test. researchgate.net Furthermore, it shows robust antimanic-like properties, significantly decreasing the hyperlocomotion of rats in the sleep deprivation model of mania. nih.govnih.gov

The potential for asenapine to improve cognitive deficits has been explored in several models, with results varying by species and cognitive domain. tandfonline.commdpi.com

Rat Models of Learning and Attention: In standard rat models, asenapine did not improve, and at higher doses impaired, performance on tasks of short-term spatial memory (Delayed Non-Match to Place, DNMTP) and attention (Five-Choice Serial Reaction, 5-CSR). researchgate.netescholarship.orgnih.gov This impairment was attributed to disturbances in motor function at doses higher than those required for antipsychotic activity. tandfonline.comnih.govnih.gov However, in a different paradigm, asenapine did reverse phencyclidine (PCP)-induced deficits in a novel object recognition task in rats. plos.org

Primate Models of Executive Function: In contrast to the findings in rats, studies in non-human primates have yielded more promising results. In monkeys treated with PCP to model the cognitive deficits of schizophrenia, asenapine produced substantial and sustained improvements in executive function. tandfonline.compsychiatria-danubina.com This suggests that asenapine's pro-cognitive potential may be more evident in higher-order cognitive tasks.

Table of Compound Names

Compound Name
8-OH-DPAT (8-Hydroxy-2-(di-n-propylamino)tetralin Hydrobromide)
Acetylcholine
Adrenocorticotropic hormone
Amphetamine
Apomorphine
Asenapine
Asenapine Citrate (B86180)
Clozapine
Dopamine
Escitalopram
Flesinoxan
Fluoxetine
Glutamate
Haloperidol
LP-44
Mirtazapine
N-desmethyl-asenapine
N-glucuronide-asenapine
N-methyl-D-aspartate (NMDA)
Noradrenaline / Norepinephrine
Olanzapine (B1677200)
Phencyclidine
Quetiapine
Reboxetine
Risperidone (B510)
Serotonin
Sulpiride
Valproate

Cellular and Molecular Mechanistic Studies in In Vitro Systems

Asenapine's therapeutic effects are believed to stem from its complex interaction with a wide array of neurotransmitter receptors. Its primary mechanism involves a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. nih.govresearchgate.net However, its pharmacological profile is broad, exhibiting high affinity for numerous other serotonin receptor subtypes (5-HT1A, 5-HT1B, 5-HT2B, 5-HT2C, 5-HT5, 5-HT6, and 5-HT7), dopamine receptors (D1, D3, D4), as well as α1- and α2-adrenergic and histamine (B1213489) H1 receptors. nih.gov Asenapine acts as an antagonist at these sites in in vitro assays and notably lacks significant affinity for muscarinic cholinergic receptors. nih.govdrugs.com

The interaction of asenapine with its target receptors initiates a cascade of intracellular signaling events. Studies in H9C2 cardiomyoblast cell lines have provided insights into these downstream effects. The binding of asenapine to 5-HT2A and D2 receptors is suggested to activate PKA (Protein Kinase A) and PLC (Phospholipase C) dependent signaling pathways. nih.gov This activation can lead to an increase in nitric oxide (NO) release, either through direct phosphorylation of endothelial nitric oxide synthase (eNOS) or indirectly by increasing calcium (Ca²⁺) influx from the extracellular space via L- and T-type calcium channels. nih.gov

Furthermore, asenapine's activity extends to modulating other key signaling molecules. It has been shown to influence the intracellular signaling molecule protein kinase C (PKC), which is implicated in mania. researchgate.net The antagonist activity at various receptors can lead to reduced cAMP production through the inhibition of adenylyl cyclase and cause hydrolysis of phosphatidylinositol by phospholipase C. cambridge.org In the medial prefrontal cortex of rats, asenapine has been observed to facilitate NMDA-induced currents, an effect that is blocked by a D1 receptor antagonist, suggesting a complex interplay between different neurotransmitter systems. nih.gov

Investigation of Novel Preclinical Applications

In the search for repurposing existing drugs to combat viral infections, asenapine has been identified as a compound with potential antiviral properties. As part of a large-scale screening of FDA-approved drugs, asenapine (as asenapine hydrochloride) demonstrated the ability to inhibit SARS-CoV-2 infection in vitro. nih.govnih.gov

The studies utilized both a pseudovirus assay, which mimics the entry process of SARS-CoV-2, and an authentic SARS-CoV-2 assay to confirm the findings. nih.govbiorxiv.orgresearchgate.net Asenapine was one of several compounds that showed a potent inhibitory effect in both testing systems. nih.govresearchgate.net While its individual inhibitory effect was slightly less than some other identified compounds, it was noted for having the lowest cytotoxicity among the effective drugs; no obvious cell death was observed even at a concentration of 100 μM. nih.govresearchgate.net

Further investigation into combination therapies revealed that using asenapine hydrochloride with clomiphene citrate and vortioxetine (B1682262) resulted in a significantly more potent antiviral effect than any of the drugs used alone. nih.govbiorxiv.orgresearchgate.net The half-maximal inhibitory concentration (IC50) for this combination was markedly lower, suggesting a synergistic effect that could reduce the required concentration of each drug. nih.govnih.govbiorxiv.org The mechanism for this antiviral action is not yet fully understood but is thought to potentially involve interference with viral entry into the host cell. dovepress.com

Interactive Data Table: Antiviral Activity of Asenapine Combinations Against SARS-CoV-2 Pseudovirus

The following table summarizes the 50% inhibitory concentration (IC50) values from an in vitro study assessing the efficacy of asenapine in combination with other drugs against a SARS-CoV-2 pseudovirus. "Co-treatment" refers to adding the drugs at the time of infection, while "Pre-treatment" refers to treating the cells with the drugs 6 hours before infection.

Treatment CombinationTreatment ConditionIC50 (μM)Citation
Clomiphene (citrate) + Vortioxetine + Asenapine (hydrochloride)Co-treatment1.93 biorxiv.org
Clomiphene (citrate) + Vortioxetine + Asenapine (hydrochloride)Pre-treatment0.34 nih.govbiorxiv.org
Clomiphene (citrate) + VortioxetineCo-treatment2.36 biorxiv.org
Clomiphene (citrate) + VortioxetinePre-treatment0.69 biorxiv.org

Advanced Analytical Methodologies for Asenapine Citrate Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of individual components within a mixture. For Asenapine (B1667633) research, various chromatographic methods are utilized to achieve high levels of accuracy and precision.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of Asenapine in bulk drug and tablet dosage forms. researchgate.netjocpr.com Reversed-phase HPLC (RP-HPLC) is particularly common, offering simple, sensitive, and specific methods for quantification. researchgate.netjocpr.com These methods are validated to ensure they meet stringent criteria for linearity, accuracy, precision, and robustness. researchgate.netucl.ac.uk

A typical RP-HPLC method might involve a C18 column, such as a Hypersil ODS C18 or a BDS Y Persil C18, with a mobile phase consisting of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. researchgate.netinnovareacademics.in For instance, one method uses pure methanol as the mobile phase at a flow rate of 1.0 ml/min, with detection at 270 nm, yielding a retention time of 1.9 minutes for Asenapine Maleate (B1232345). researchgate.net Another validated stability-indicating HPLC method uses a mobile phase of 0.1% orthophosphoric acid and methanol (65:35 v/v) with detection at 227 nm, resulting in a retention time of 6.781 minutes. innovareacademics.in The linearity of these methods is established over a specific concentration range, with correlation coefficients often exceeding 0.998, indicating a strong linear relationship. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing smaller particle-size columns to achieve faster and more efficient separations. UHPLC methods have been developed for the analysis of Asenapine, often in combination with mass spectrometry for enhanced sensitivity and specificity. unisa.itsemanticscholar.org These advanced methods are crucial for determining process-related impurities and degradation products in Asenapine formulations. ekb.eg

Interactive Table: HPLC Method Parameters for Asenapine Analysis

Parameter Method 1 Method 2 Method 3
Column Hypersil ODS C18 (250 x 4.6 mm, 5µ) Inertsil C8 (250 x 4.0 mm, 5 µm) BDS Y Persil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Pure Methanol Acetate buffer (pH 4.5), Acetonitrile, Methanol (50:40:10 v/v) 0.1% Orthophosphoric acid, Methanol (65:35 v/v)
Flow Rate 1.0 ml/min 1.0 ml/min 1.0 ml/min
Detection Wavelength 270 nm 240 nm 227 nm
Retention Time 1.9 min Not Specified 6.781 min
Linearity Range 0-25 µg/ml Not Specified 100-300 µg/ml
LOD 1.14 µg/mL 0.4329 2.4 µg/ml
LOQ 3.46 µg/mL 0.1311 8.0 µg/ml
Reference researchgate.net researchgate.net innovareacademics.in

Gas Chromatography (GC) Applications

While liquid chromatography is more common for a compound like Asenapine, Gas Chromatography (GC) has been successfully applied, particularly in forensic toxicology. A validated GC-Mass Spectrometry (GC-MS) method has been developed for the detection and quantification of Asenapine in postmortem specimens. oup.comnih.govoup.com This method involves a liquid-liquid extraction procedure to isolate the drug from biological matrices. oup.comnih.govoup.com

The GC separation is typically achieved on a capillary column, such as a ZB-5 column. oup.comoup.com The temperature program is carefully controlled, for example, starting at 220°C and ramping up to 325°C, to ensure effective separation. oup.com The use of a mass spectrometer as a detector provides high specificity for the identification and quantification of Asenapine. oup.comnih.govoup.com

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS/MS) for Trace Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace analysis of Asenapine and its metabolites in biological fluids like human plasma. nih.govnih.gov These methods offer exceptional selectivity and sensitivity, with limits of detection (LOD) and quantification (LOQ) often in the picogram or low nanogram per milliliter range. nih.govnih.gov For example, one LC-MS/MS assay reported an LOD of 0.0025 ng/mL and an LOQ of 0.050 ng/mL for Asenapine in human plasma. nih.govnih.gov

These methods typically use a triple quadrupole mass spectrometer operating in the positive ionization mode. nih.govnih.gov The precursor to product ion transitions for Asenapine are monitored for precise quantification. nih.govnih.gov Sample preparation often involves liquid-liquid extraction or solid-phase extraction to isolate the analyte from the complex plasma matrix. nih.govresearchgate.net The high throughput and sensitivity of LC-MS/MS make it invaluable for pharmacokinetic and bioequivalence studies. nih.govresearchgate.net

Interactive Table: LC-MS/MS Method for Asenapine in Human Plasma

Parameter Value
Chromatography System Shimadzu LC-10ADvp pump, SIL-HTc autosampler
Column Chromolith Performance RPe (100 mm × 4.6 mm)
Mobile Phase Acetonitrile-5.0 mM ammonium (B1175870) acetate-10% formic acid (90:10:0.1 v/v/v)
Flow Rate 0.9 mL/min
Mass Spectrometer API-4000 triple quadrupole
Ionization Mode Positive Electrospray Ionization (ESI)
Precursor → Product Ion (Asenapine) m/z 286.1 → 166.0
LOD 0.0025 ng/mL
LOQ 0.050 ng/mL
Linear Range 0.050–20.0 ng/mL
Reference nih.govnih.gov

Spectrophotometric and Spectroscopic Methods

Spectroscopic techniques are essential for the characterization and quantification of Asenapine, as well as for assessing its interactions with other substances in a formulation.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantitative estimation of Asenapine Maleate in bulk drug form. researchgate.netresearchgate.net The method is based on the principle of measuring the absorption of ultraviolet light by the drug at its wavelength of maximum absorbance (λmax). researchgate.netresearchgate.net For Asenapine Maleate dissolved in methanol, the λmax is typically observed around 270 nm. researchgate.netresearchgate.net

The method is validated according to ICH guidelines and demonstrates good linearity within a specific concentration range, often between 2-10 µg/mL or 10-60 µg/ml. researchgate.netresearchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) are determined to ensure the method's sensitivity. For instance, one study reported an LOD of 0.20381 µg/mL and an LOQ of 0.61761 µg/mL. researchgate.net Another study found an LOD of 0.154 ppm and an LOQ of 0.467 ppm. humanjournals.com

Fourier Transform Infrared (FTIR) Spectroscopy for Drug-Excipient Compatibility

Fourier Transform Infrared (FTIR) spectroscopy is a crucial tool in the preformulation stage of drug development to assess the compatibility between the active pharmaceutical ingredient and various excipients. rjptonline.orgconicet.gov.ar The principle lies in identifying potential chemical interactions by observing changes in the characteristic vibrational frequencies of the drug's functional groups when mixed with an excipient. conicet.gov.ar

In compatibility studies, the FTIR spectrum of the pure drug is compared with the spectra of its physical mixtures with different excipients. researchgate.netresearchgate.net The absence of significant changes, such as the appearance of new peaks or the disappearance or shifting of the drug's characteristic peaks, generally indicates compatibility. rjptonline.orgresearchgate.net This technique helps in selecting appropriate excipients for developing a stable pharmaceutical formulation. rjptonline.orgconicet.gov.ar FTIR studies have been used to confirm that Asenapine does not have incompatibilities with polymers used in certain formulations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of organic molecules like Asenapine. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy provide detailed information about the molecule's atomic framework, connectivity, and chemical environment.

In the structural analysis of Asenapine, ¹H NMR spectra reveal the number of different types of protons and their neighboring environments through chemical shifts (δ) and spin-spin coupling patterns. For instance, the aromatic protons of Asenapine typically appear as a multiplet in the downfield region of the spectrum, while the aliphatic protons of the pyrrole (B145914) ring and the methyl group resonate at higher field strengths. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in Asenapine produces a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, or adjacent to an electronegative atom like oxygen or chlorine). rsc.org Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. The combination of ¹H and ¹³C NMR data allows for the complete assignment of all proton and carbon signals, thereby confirming the synthesized compound's identity as Asenapine. mdpi.com

Table 1: ¹H and ¹³C NMR Spectral Data for Asenapine

Assignment¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
Aromatic Protons7.18-6.93 (m, 7H)155.3, 154.2, 130.2, 129.7, 129.3, 128.9, 128.6, 128.3, 126.8, 124.9, 123.0, 121.5
-CH₂- (Pyrrolidine Ring)3.85-3.73 (m, 2H)58.5, 58.4
-CH₂- (Pyrrolidine Ring)3.70-3.55 (m, 2H)43.6, 43.5
-CH₂- (Bridge)3.52-3.35 (m, 2H)43.2
N-CH₃2.82 (s, 3H)Not Applicable

Data sourced from a study using CDCl₃ as the solvent. rsc.org The multiplet (m) for aromatic protons encompasses signals from both benzene (B151609) rings. The complexity in ¹³C signals for CH₂ groups suggests potential diastereotopic effects.

Capillary Electrophoresis Techniques

Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the analysis of pharmaceuticals, including Asenapine. tandfonline.comnih.gov CE offers several advantages, such as high separation efficiency, rapid analysis times, and low consumption of samples and reagents. chromatographyonline.comcolby.edu For Asenapine, CE methods have been developed for its quantification in pharmaceutical preparations. researchgate.net

A novel CE method was developed and validated for the determination of Asenapine in pharmaceuticals. researchgate.net The separation is based on the differential migration of charged species in an electric field within a narrow capillary. japer.in The method was optimized using a Box-Behnken design to determine the most effective analytical conditions. researchgate.net Key parameters that are optimized include the composition and pH of the background electrolyte (BGE), applied voltage, and capillary temperature. chromatographyonline.comresearchgate.net This validated CE method proved to be a suitable alternative to more common chromatographic techniques for the quantitative analysis of Asenapine. researchgate.net

Table 2: Optimized Parameters for Capillary Electrophoresis of Asenapine

ParameterValue/Condition
Background Electrolyte (BGE)25.5 mM sodium tetraborate (B1243019) buffer
BGE pH9.2
Applied Voltage25.7 kV
Linearity Range1.0–90.0 µg/mL
Limit of Detection (LOD)0.07 µg/mL
Limit of Quantitation (LOQ)0.24 µg/mL

Data from a validated CE method for Asenapine quantification in pharmaceuticals. researchgate.net The method demonstrated high precision and accuracy.

Application of Analytical Methods in Preclinical Biological Matrices

The quantification of drugs in preclinical biological matrices like plasma, serum, and tissue homogenates is fundamental to pharmacokinetic and biodistribution studies. nih.govmdpi.com For Asenapine, highly sensitive and selective methods, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), have been developed and validated for its determination in these complex matrices. nih.govnih.govresearchgate.net

These bioanalytical methods typically involve a sample preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate Asenapine from endogenous matrix components. nih.govresearchgate.net An internal standard, often a deuterated version of the analyte (e.g., Asenapine-¹³C-d₃), is used to ensure accuracy and precision. nih.govxjtu.edu.cn The LC-MS/MS systems operate in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity, allowing for the quantification of Asenapine at very low concentrations (ng/mL or pg/mL levels). nih.govnih.gov These methods have been successfully applied to pharmacokinetic studies in rats and bioequivalence studies in humans, demonstrating their utility in preclinical and clinical research. nih.govnih.gov

Table 5: Bioanalytical Methods for Asenapine in Preclinical Matrices

Analytical MethodMatrixExtractionLinearity RangeRecoveryReference
LC-MS/MSHuman PlasmaLiquid-Liquid Extraction (LLE)0.050–20.0 ng/mL87.3% nih.govxjtu.edu.cnnih.gov
LC-MS/MSHuman PlasmaLLE0.1–10.02 ng/mL81.33% researchgate.net
RP-HPLCRat Plasma & TissuesLLE10–500 ng/mL83–102% nih.gov

This table summarizes the application of different analytical methods for the quantification of Asenapine in various preclinical biological matrices, highlighting their sensitivity and efficiency. nih.govnih.govresearchgate.netxjtu.edu.cnnih.gov

Advanced Pharmaceutical Sciences and Formulation Research

Solubility and Dissolution Rate Enhancement Strategies (In Vitro)

The limited aqueous solubility of Asenapine (B1667633) is a significant hurdle in developing effective oral dosage forms, as it belongs to the Biopharmaceutical Classification System (BCS) class II. sci-hub.seresearchgate.net To address this, researchers have explored various strategies aimed at modifying the physicochemical properties of the drug to improve its dissolution profile in vitro.

Solid Dispersion Technologies

Solid dispersion (SD) technology is a well-established method for improving the dissolution rate and bioavailability of poorly water-soluble drugs. nih.govnih.gov The core principle involves dispersing the drug in an inert, hydrophilic carrier or matrix at a solid state. nih.gov This process can transform the drug from its stable crystalline form to a higher-energy amorphous state, which enhances solubility and dissolution. seppic.com The mechanism of dissolution enhancement is attributed to several factors, including a reduction in particle size to a molecular level, improved drug wettability in the presence of the hydrophilic carrier, and the formation of a supersaturated solution upon dissolution. nih.govjddtonline.info

While direct studies on Asenapine Citrate (B86180) solid dispersions are not extensively detailed in the reviewed literature, the technology's applicability is clear. Techniques such as the hot-melt method, solvent evaporation, and spray drying are commonly employed to create solid dispersions. nih.govmdpi.com In the hot-melt method, the drug and carrier are melted together and then rapidly solidified, trapping the drug in an amorphous state. drug-dev.com The solvent evaporation method involves dissolving the drug and carrier in a common solvent, which is then evaporated. nih.gov Carriers used in these technologies are crucial for their success and are selected based on their ability to form a stable amorphous dispersion with the drug.

Table 1: Examples of Carriers Used in Solid Dispersion Technology

Carrier Type Examples Primary Function in Solid Dispersion
Polymers Polyvinylpyrrolidone (PVP), Kollidon® 30, Kollidon®-VA64, Hydroxypropyl Methylcellulose (B11928114) (HPMC), Eudragit® Form amorphous matrix, inhibit drug crystallization, enhance wettability. jddtonline.infomdpi.com
Surfactants Kolliphor® P188, Poloxamer 188 Improve wettability and solubilization of the drug. mdpi.com
Sugars/Polyols Polyethylene Glycol (PEG) 6000 Act as hydrophilic carriers, often used in melt-based methods. mdpi.com

| Acids | Citric Acid | Can act as a hydrophilic carrier and aid in creating porous dispersions. drug-dev.com |

This table provides examples of carriers commonly used in solid dispersion formulations to enhance the solubility of poorly water-soluble drugs.

Micronization and Nanoparticle Approaches

Reducing the particle size of a drug is a fundamental approach to increasing its surface area, which in turn enhances the dissolution rate according to the Noyes-Whitney equation. nih.gov Micronization and the formulation of nanoparticles are advanced techniques that apply this principle. semanticscholar.org

Research has focused on developing Asenapine Maleate (B1232345) into various nanoparticle formulations. One approach involves preparing nanoparticles using the nanoprecipitation technique with stabilizers like Poloxamer 188 and polymers such as Eudragit L 100. globalresearchonline.net This method yielded an optimized formulation with a particle size of 105 nm and a high drug entrapment efficiency of 92.20%. globalresearchonline.net Another significant area of research is the development of solid lipid nanoparticles (SLNs). A study utilizing a modified solvent injection method produced Asenapine Maleate-loaded SLNs. journaljpri.comresearchgate.net The optimized and coated SLN formulation exhibited an average particle size of 108.9 nm and an entrapment efficiency of 78.62%, with an in vitro drug release of 98.88% over 36 hours at pH 7.4. journaljpri.comresearchgate.net

Table 2: In Vitro Characteristics of Asenapine Nanoparticle Formulations

Formulation Type Preparation Method Key Components Particle Size (nm) Entrapment Efficiency (%) In Vitro Release Profile Reference
Nanoparticles Nanoprecipitation Eudragit L 100/RS 100, Poloxamer 188 105 92.20 80-90% increase in solubility compared to unprocessed drug. globalresearchonline.net

| Solid Lipid Nanoparticles (SLNs) | Modified Solvent Injection | Lipid, Surfactant (Tween 80 for coating) | 108.9 | 78.62 | 98.88% ± 0.102% at 36 hr (pH 7.4) | journaljpri.comresearchgate.net |

This table summarizes the key in vitro findings from studies on nanoparticle-based formulations of Asenapine Maleate.

Development and Characterization of Novel Drug Delivery Systems (In Vitro/Ex Vivo)

Beyond enhancing solubility, research has focused on creating novel drug delivery systems to improve the absorption and therapeutic profile of Asenapine. These systems are often designed for alternative routes of administration, such as sublingual, to bypass extensive first-pass metabolism. sci-hub.se

Polymer-Based Films (e.g., Sublingual Films)

Sublingual films represent a promising drug delivery platform for Asenapine, offering rapid dissolution in the oral cavity and direct absorption into systemic circulation. researchgate.netnih.gov These films are typically formulated with water-soluble polymers that provide the necessary structural integrity and release characteristics.

In one study, Asenapine sublingual films were developed using Polyethylene oxide and Hydroxypropyl methylcellulose via a solvent casting method. researchgate.netnih.gov The optimized films demonstrated excellent in vitro and ex vivo performance, with rapid disintegration, good mechanical properties (folding endurance, percentage elongation, tensile strength), and fast dissolution. researchgate.netnih.gov Crucially, these films achieved 100% drug dissolution within 6 minutes and showed high permeation of approximately 80% through the sublingual epithelium in 90 minutes during ex vivo studies. researchgate.netnih.gov Another study employed a blend of HPMC and Polyvinylpyrrolidone (PVP) as film-forming polymers, also using the solvent casting method to produce fast-dissolving films. ijariie.com

Table 3: Performance of Asenapine Polymer-Based Sublingual Films (In Vitro/Ex Vivo)

Polymer System Preparation Method Key In Vitro/Ex Vivo Findings Reference
Polyethylene oxide, Hydroxypropyl methylcellulose Solvent Casting - Rapid disintegration- 100% dissolution in 6 minutes- ~80% permeation through sublingual epithelium in 90 minutes researchgate.netnih.gov

This table highlights the characteristics and performance of Asenapine sublingual films from different research studies.

Lipidic Nanoformulations (e.g., Nanostructured Lipid Carriers)

Lipid-based nanoformulations, particularly nanostructured lipid carriers (NLCs), have been extensively investigated for Asenapine delivery. sci-hub.se NLCs are composed of a blend of solid and liquid lipids, creating an imperfect lipid matrix that allows for higher drug loading and reduced drug expulsion during storage compared to solid lipid nanoparticles (SLNs). kcl.ac.uk

Multiple studies have successfully formulated Asenapine-loaded NLCs using techniques like ultrasound dispersion and high-speed homogenization. rsc.orgscispace.comnih.gov These formulations have been characterized in detail. For example, one optimized Asenapine-loaded NLC (ANLC) formulation had a particle size of 167.30 ± 7.52 nm, a zeta potential of -4.33 ± 1.27 mV, and an entrapment efficiency of 83.50 ± 2.48%. rsc.orgscispace.com Another study reported uncoated NLCs with a smaller particle size of 84.91 ± 2.14 nm. pjps.pk Surface modification with polymers like glycol chitosan (B1678972) has also been explored, resulting in particles sized at 184.2 ± 5.59 nm with a positive zeta potential of 18.83 ± 1.18 mV and an entrapment efficiency of 83.52 ± 2.59%. nih.gov In vitro release studies consistently show a sustained release pattern from the NLC matrix, and ex vivo studies using models like the everted rat ileum and Caco-2 cells have demonstrated greater permeability compared to the plain drug. nih.govresearchgate.netresearchgate.net

Table 4: Comparative Characterization of Asenapine-Loaded NLCs (In Vitro/Ex Vivo)

Formulation Type Key Lipids/Components Particle Size (nm) Zeta Potential (mV) Entrapment Efficiency (%) Key In Vitro/Ex Vivo Findings Reference
ANLC Not specified 167.30 ± 7.52 -4.33 ± 1.27 83.50 ± 2.48 Spherical shape, sustained release (Korsmeyer–Peppas model). rsc.orgscispace.com
Glycol Chitosan-coated ANLC (GC-ANLC) Glycol Chitosan 184.2 ± 5.59 +18.83 ± 1.18 83.52 ± 2.59 Spherical and smooth surface, sustained release (Higuchi model). nih.gov
ASPM-NLCs Not specified 84.91 ± 2.14 -4.83 ± 0.29 Not specified Spherical particles (~100nm via TEM). pjps.pk

| ASPM-NLCs | Not specified | Not specified | Not specified | Not specified | Sustained release; greater permeability across Caco-2 cells and everted rat ileum. | nih.govresearchgate.net |

This table compares the physicochemical properties and in vitro/ex vivo performance of various Asenapine NLC formulations.

Microemulsions and Nanoemulsions

Microemulsions and nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant and cosurfactant molecules. mdpi.com These systems are effective at solubilizing poorly water-soluble drugs and can enhance permeation across biological membranes.

Table 5: Characteristics of Asenapine Microemulsion and Nanoemulsion Systems (In Vitro/Ex Vivo)

Formulation Type Key Components Droplet/Globule Size (nm) Key In Vitro/Ex Vivo Findings Reference
Mucoadhesive Nanoemulsion (MNE) Carbopol 971 21.2 ± 0.15 Higher ex vivo permeation through sheep nasal mucosa compared to NE and drug solution. mdpi.comresearchgate.net
Self-Microemulsifying Drug Delivery System (SMEDDS) Capryol 90, Cremophor EL, Transcutol HP 137.9 - In vitro release: 99.64% in 60 min.- Ex vivo flux increased by 2.33 folds. researchgate.netnih.gov

| Microemulsion (ME) | Capmul MCM, Tween 80, Propylene glycol | 79.50 | Stable formulation with a high diffusion coefficient in ex vivo studies. | researchgate.net |

This table provides an overview of the properties and performance of various emulsion-based delivery systems for Asenapine.

Controlled Release Matrix Systems (In Vitro Release Kinetics)

The in vitro release kinetics of Asenapine from various controlled-release matrix systems have been extensively studied to understand and predict the drug's behavior in vivo. These systems are designed to modulate the rate at which Asenapine becomes available at the site of absorption, thereby influencing the onset and duration of its therapeutic effect.

Different formulation strategies, including sublingual films, transdermal patches, and various nanocarriers, exhibit distinct release profiles. For instance, optimized sublingual films of Asenapine have demonstrated rapid dissolution, with some formulations releasing 100% of the drug within 6 minutes. globalresearchonline.net In contrast, transdermal patch systems are designed for more prolonged release. Studies on matrix-type transdermal patches, using polymers like Ethyl Cellulose (EC) and Hydroxypropyl Methylcellulose (HPMC), have shown that approximately 60% of Asenapine is released over a 24-hour period. mdpi.comnih.govucl.ac.uk

Nanoparticulate systems, such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), offer a versatile platform for controlling Asenapine release. Asenapine maleate-loaded SLNs have shown the ability to extend release for up to 36 hours. scitechnol.com One study on coated SLNs reported a cumulative release of 98.88% over 36 hours at a physiological pH of 7.4. researchgate.netresearchgate.net Similarly, NLCs have demonstrated a sustained release pattern. kcl.ac.uk The release kinetics from these nanoparticle systems often follow specific mathematical models. For example, the release from some Asenapine-loaded nanoparticles has been shown to fit the Higuchi model, indicating a diffusion-controlled mechanism. researchgate.net Other formulations, such as certain oral films, have followed Weibull model kinetics. kcl.ac.uk

The composition of the matrix system plays a crucial role in defining the release rate. In the case of lipid nanocapsules designed for transdermal delivery, a sustained release profile over 72 hours was achieved, which was attributed to the slow release from the nanocapsules and subsequent penetration through the skin barrier. nih.gov

Below is a data table summarizing the in vitro release kinetics from various Asenapine formulations.

Formulation TypeKey Excipients/SystemRelease ProfileKinetic Model (if reported)Reference
Sublingual FilmPolyethylene oxide, HPMC~80% in 90 min; 100% in 6 min- globalresearchonline.netkcl.ac.uk
Transdermal PatchEthyl Cellulose, HPMC~60% over 24 hours- mdpi.comnih.govucl.ac.uk
Solid Lipid Nanoparticles (SLN)Compritol ATO 888, Poloxamer 188Extended release up to 36 hours- scitechnol.com
Coated SLN-98.88% at 36 hours (pH 7.4)- researchgate.netresearchgate.net
Nanostructured Lipid Carriers (NLC)Glyceryl monostearate, Oleic acid, Tween 80Sustained release- kcl.ac.uk
Mucoadhesive Microemulsion (MME)Capmul MCM, Tween 80, Propylene glycolSustained releaseHiguchi model researchgate.net
Lipid Nanocapsules (LNC)Lavender oil, Kolliphor® HS15Sustained release over 72 hours- nih.gov

Physicochemical Characterization of Formulated Asenapine Citrate

Thermal Analysis (Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are fundamental in characterizing the physicochemical properties of both pure Asenapine and its formulated versions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical insights into the physical state, stability, and compatibility of the drug within a formulation.

DSC studies on pure Asenapine maleate reveal a sharp endothermic peak corresponding to its melting point. Reported melting points for the pure drug are around 141.72°C and 154°C. globalresearchonline.netucl.ac.ukucl.ac.uk The presence of this distinct peak confirms the crystalline nature of the drug. globalresearchonline.net When Asenapine is incorporated into formulations like nanostructured lipid carriers (NLCs), the characteristic melting peak of the drug may disappear or shift. kcl.ac.uk For instance, in an NLC formulation using Glyceryl Monostearate (GMS), the Asenapine melting endotherm was observed at 141.87°C, slightly lower than the pure drug, while the lipid melted at 61.20°C. kcl.ac.uk The absence or modification of the drug's endothermic peak in the final formulation is often indicative of the drug being in an amorphous or molecularly dispersed state within the carrier matrix, which can have significant implications for solubility and dissolution. kcl.ac.uk Different polymorphic forms of Asenapine maleate also exhibit unique DSC thermograms, with distinct endothermic features at different temperature ranges, which is crucial for controlling the solid-state properties of the drug during manufacturing. google.com

TGA provides information on the thermal stability and decomposition of Asenapine. Studies have shown that Asenapine maleate is thermally stable and decomposes at a precise temperature of 234.63°C. ucl.ac.ukucl.ac.uk This data is vital for determining the maximum processing temperatures that can be used during formulation manufacturing without causing degradation of the active pharmaceutical ingredient.

The table below summarizes thermal analysis data for Asenapine maleate.

Analysis TypeSampleKey FindingsReference
DSCPure Asenapine MaleateEndothermic peak at 141.72°C ucl.ac.ukucl.ac.uk
DSCPure Asenapine MaleateCrystalline drug with melting point at 154°C globalresearchonline.net
DSCAsenapine Maleate in NLCDrug peak shifted to 141.87°C; Indicates amorphization kcl.ac.uk
DSCPolymorphic Form GTwo endothermic features between 116.8-129.2°C and 134.3-145.4°C google.com
DSCPolymorphic Form G1Intense endothermic feature between 112.8-144.2°C google.com
DSCPolymorphic Form G2Intense endothermic feature between 127.2-149.6°C google.com
TGAPure Asenapine MaleateDecomposes at 234.63°C ucl.ac.ukucl.ac.uk

Particle Size Distribution and Zeta Potential of Nanocarriers

The development of Asenapine-loaded nanocarriers is a key strategy to improve its delivery, and the characterization of particle size, polydispersity index (PDI), and zeta potential is critical for ensuring their quality and performance.

Particle size is a determinant of the biological fate of nanocarriers. Various Asenapine nanoformulations have been developed with particle sizes typically in the range of 100 to 300 nm. For example, optimized Asenapine maleate-loaded solid lipid nanoparticles (SLNs) have been produced with mean particle sizes of 113 nm and 318.5 nm in different studies. scitechnol.comasiapharmaceutics.info Nanostructured lipid carriers (NLCs) have been formulated with an even smaller particle size of 84.91 nm. kcl.ac.uk The PDI is a measure of the homogeneity of the particle size distribution, with values below 0.3 generally considered acceptable for pharmaceutical nanocarriers. Formulations of Asenapine NLCs and SLNs have reported PDI values of 0.222 and 0.255, respectively, indicating a relatively uniform size distribution. scitechnol.comkcl.ac.uk

Zeta potential measures the surface charge of the nanoparticles and is a key indicator of the stability of colloidal dispersions. A sufficiently high positive or negative zeta potential (typically > |20| mV) prevents particle aggregation through electrostatic repulsion. Asenapine-loaded SLNs have been reported with zeta potentials of -29.75 mV and -41.4 mV, suggesting good physical stability. scitechnol.comasiapharmaceutics.info In contrast, some nanostructured lipid carriers have shown lower zeta potential values, around -4.83 mV. kcl.ac.uk The surface coating of nanoparticles can alter the zeta potential; for instance, glycol chitosan-coated nanocarriers exhibited a positive zeta potential of +18.83 mV. researchgate.net

The table below presents characteristic data for various Asenapine nanocarrier formulations.

Nanocarrier TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Solid Lipid Nanoparticles (SLN)113 ± 40.34 ± 0.05-41.4 ± 2.25 asiapharmaceutics.info
Solid Lipid Nanoparticles (SLN)318.5 ± 3.20.255-29.75 ± (-0.92) scitechnol.com
Coated Solid Lipid Nanoparticles (SLN)108.9-- researchgate.netresearchgate.net
Nanostructured Lipid Carriers (NLC)84.91 ± 2.140.222 ± 0.026-4.83 ± 0.29 kcl.ac.uk
Mucoadhesive Nanoemulsion (MME)79.500.356- researchgate.net
Chitosan Nanoparticles (CSNP)41.1--9.9 actascientific.com
Glycol Chitosan-coated NLC (GC-ANLC)184.2 ± 5.59-+18.83 ± 1.19 researchgate.net

Morphological Analysis (e.g., Electron Microscopy)

Morphological analysis, primarily conducted using electron microscopy techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), is essential for visualizing the shape and surface characteristics of formulated Asenapine nanocarriers.

These studies consistently reveal that Asenapine-loaded nanoparticles, including SLNs and NLCs, are typically spherical in shape with a smooth surface. scitechnol.comresearchgate.netresearchgate.net TEM images of optimized Asenapine-loaded SLNs have confirmed their smooth, spherical morphology. scitechnol.com Similarly, morphological analysis of coated SLNs showed that the particles were almost spherical with a uniform size distribution. researchgate.netresearchgate.net Lipid nanocapsules (LNCs) loaded with Asenapine also generally exhibit a spherical morphology when analyzed by TEM. researchgate.net

SEM and TEM provide complementary information. While TEM offers high-resolution images to detail the internal structure and size of individual nanoparticles, SEM is useful for examining the surface topography of a larger sample area. nih.govfrontiersin.org The visual confirmation of a spherical shape and narrow size distribution through microscopy corroborates the quantitative data obtained from particle size analysis and provides confidence in the formulation's quality and consistency.

Drug-Excipient Compatibility Studies in Formulation Development

Ensuring the compatibility of Asenapine with various excipients is a critical step in the development of stable and effective dosage forms. Incompatibility can lead to drug degradation, altered bioavailability, and potential formation of toxic byproducts. Fourier-Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) are the primary analytical tools used for these assessments. globalresearchonline.netkcl.ac.uk

FTIR spectroscopy is employed to detect any potential chemical interactions between the drug and the excipients. The FTIR spectrum of pure Asenapine maleate shows characteristic peaks at specific wavenumbers corresponding to its functional groups (e.g., 2960 cm⁻¹, 1614 cm⁻¹, 1047 cm⁻¹). kcl.ac.uk In compatibility studies, the spectrum of a physical mixture of the drug and excipients is compared to the spectra of the individual components. The absence of significant shifts or the disappearance of characteristic drug peaks in the mixture's spectrum indicates a lack of chemical interaction. globalresearchonline.netkcl.ac.uk Studies on Asenapine maleate with lipids like Glyceryl Monostearate (GMS), polymers such as Eudragit L 100, Eudragit RS 100, and other excipients have shown no considerable changes in the drug's principal peaks, confirming their compatibility. globalresearchonline.netkcl.ac.uk For example, the FTIR spectrum of a physical mixture of Asenapine maleate, GMS, oleic acid, and sucrose (B13894) revealed no incompatibility. kcl.ac.uk

DSC is also used as a supporting technique for compatibility screening. A significant shift in the melting point or the appearance of new thermal events in the thermogram of a drug-excipient mixture compared to the pure components could suggest an interaction. As discussed in section 7.3.1, DSC studies have supported the findings of FTIR by showing that the drug remains stable in the presence of formulation excipients, with observed peak shifts often attributed to physical changes like amorphization rather than chemical incompatibility. kcl.ac.uk

Mechanistic Drug Drug Interaction Research

In Vitro Inhibition and Induction of Cytochrome P450 Enzymes

Asenapine's potential to interact with other drugs is significantly influenced by its effects on cytochrome P450 (CYP) enzymes, a critical family of enzymes responsible for the metabolism of a vast number of pharmaceuticals. Research has focused on both its ability to directly inhibit these enzymes and its potential to alter their genetic expression.

In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes (Supersomes) have demonstrated that asenapine (B1667633) can inhibit several key CYP isoforms with varying potencies and mechanisms. nih.govnih.gov

Asenapine is a potent inhibitor of CYP2D6 and CYP1A2. nih.govresearchgate.net Its interaction with CYP2D6 occurs via a competitive inhibition mechanism. nih.govresearchgate.nettandfonline.com This means asenapine directly competes with other substrates for the enzyme's active site. mdpi.com For CYP1A2, the inhibition is characterized by a mixed mechanism, indicating that asenapine can bind to both the free enzyme and the enzyme-substrate complex. researchgate.nettandfonline.commdpi.com

The inhibitory effect on CYP3A4 is less potent and occurs through a non-competitive mechanism. nih.govresearchgate.nettandfonline.comrjptonline.org In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its activity. mdpi.com

Conversely, studies have shown that asenapine does not significantly affect the activity of CYP2C9 or CYP2C19. nih.govnih.govresearchgate.net

The inhibition constants (Ki), which represent the concentration of inhibitor required to produce half-maximum inhibition, quantify the potency of these interactions. Lower Ki values indicate more potent inhibition. The Ki values for asenapine are close to its presumed therapeutic concentration range in the liver, particularly for CYP2D6 and CYP1A2, suggesting a high likelihood of clinically relevant drug-drug interactions with substrates of these enzymes. nih.govresearchgate.net For instance, co-administration of asenapine with paroxetine, a CYP2D6 substrate and inhibitor, has been shown to nearly double the plasma concentration of paroxetine. fda.gov

Table 1: In Vitro Inhibition of Human CYP Enzymes by Asenapine

CYP Isoform Inhibition Mechanism Ki (µM) in Liver Microsomes Ki (µM) in Supersomes Potency
CYP1A2 Mixed 3.2 nih.govnih.govresearchgate.net 3.2 nih.govnih.govresearchgate.net Potent researchgate.nettandfonline.com
CYP2D6 Competitive 1.75 nih.govnih.govresearchgate.net 1.89 nih.govnih.govresearchgate.net Potent researchgate.nettandfonline.com
CYP3A4 Non-competitive 31.3 nih.govnih.govresearchgate.net 27.3 nih.govnih.govresearchgate.net Weak tandfonline.com
CYP2C9 No effect observed Not applicable Not applicable Negligible nih.govresearchgate.net
CYP2C19 No effect observed Not applicable Not applicable Negligible nih.govresearchgate.net

Beyond direct enzyme inhibition, asenapine can also influence the expression of CYP genes. Studies in cultured human hepatocytes have shown that asenapine does not induce the activity of CYP1A2 or CYP3A4. fda.govpsychopharmacologyinstitute.comeuropa.eu In fact, prolonged exposure to asenapine in human hepatocyte cultures has been shown to decrease the expression and activity of CYP1A2. nih.govnih.gov Similarly, in preclinical rat models, two-week administration of asenapine led to a significant decrease in the mRNA and protein levels of CYP1A2. nih.gov This downregulation of gene expression at the transcriptional level suggests another mechanism by which asenapine can lead to drug interactions over time. tandfonline.com

In Vitro Inhibition of Uridine Diphosphate Glucuronosyltransferase (UGT) Enzymes (UGT1A4)

Glucuronidation is a major pathway for asenapine metabolism, primarily mediated by the enzyme Uridine Diphosphate Glucuronosyltransferase 1A4 (UGT1A4). researchgate.netpsychopharmacologyinstitute.comeuropa.eudrugbank.com This process involves the conjugation of asenapine with glucuronic acid, which increases its water solubility and facilitates its excretion. drugbank.com The primary metabolite formed through this pathway is asenapine-N+-glucuronide. tga.gov.au Given that UGT1A4 is a key enzyme in its own clearance, the potential for asenapine to inhibit this enzyme is a relevant area of investigation for drug-drug interactions. While asenapine is a known substrate for UGT1A4, specific data on its inhibitory potential (e.g., Ki values) against this enzyme are not as extensively detailed in the provided search results as the data for CYP enzymes. However, the general principle of enzyme inhibition suggests that competition for the enzyme could occur with co-administered drugs that are also substrates of UGT1A4. mdpi.com

Neuroendocrine Regulation of Drug-Metabolizing Enzymes in Preclinical Models

The expression and activity of drug-metabolizing enzymes are not static; they are subject to complex physiological regulation, including control by the neuroendocrine system. tandfonline.comnih.gov Antipsychotic drugs like asenapine can interfere with these pathways, indirectly affecting drug metabolism. nih.gov

Preclinical studies in rats have provided significant insights into how asenapine's pharmacological actions on brain neurotransmitter systems can modulate hepatic CYP enzymes via hormonal signaling. nih.gov

Long-term administration of asenapine has been shown to decrease the secretion of growth hormone (GH) and corticosterone (B1669441). nih.govresearchgate.net This is significant because GH is a primary positive regulator of the male-specific rat isoform CYP2C11 and also plays a role in up-regulating CYP3A genes. nih.govmdpi.com Corticosterone is a key positive controller of CYP3A and also influences the expression of CYP1A and CYP2B. nih.gov Consequently, the asenapine-induced reduction in GH and corticosterone levels correlates with a decreased expression and activity of CYP2C11, CYP3A, CYP2B, and CYP1A enzymes in these models. nih.govresearchgate.net

This hormonal modulation is thought to be linked to asenapine's activity at serotonin (B10506) receptors. nih.gov As a 5-HT2C receptor antagonist, it may suppress the release of growth hormone-releasing hormone (GHRH), leading to lower GH levels. nih.gov As a partial agonist of the 5-HT1A receptor, it may stimulate somatostatin (B550006) secretion, which in turn can reduce blood concentrations of both GH and corticosterone. tandfonline.comnih.gov

Furthermore, these studies have observed that chronic asenapine treatment leads to an enhanced serum concentration of triiodothyronine (T3). nih.govresearchgate.net Thyroid hormones are generally considered to have a negative influence on the expression of various CYP isoforms. nih.gov Therefore, the increase in T3 may contribute to the observed down-regulation of these hepatic enzymes. nih.govresearchgate.net

These findings from preclinical models highlight a complex, indirect mechanism by which asenapine can alter drug metabolism, complementing its direct inhibitory effects on the enzymes themselves. nih.gov

Structure Activity Relationship Sar and Derivative Research

Systematic Elucidation of Pharmacophoric Requirements for Receptor Interactions

The pharmacological signature of asenapine (B1667633) is defined by its potent antagonism at numerous G-protein coupled receptors (GPCRs), including multiple subtypes of serotonin (B10506) (5-HT), dopamine (B1211576), α-adrenergic, and histamine (B1213489) receptors, with notably low affinity for muscarinic cholinergic receptors. psychopharmacologyinstitute.comnih.gov The core pharmacophore responsible for this broad-spectrum activity is the rigid, tetracyclic dibenzo-oxepino pyrrole (B145914) scaffold. The specific arrangement of the aromatic rings, the oxepine bridge, and the embedded pyrrole ring creates a three-dimensional structure that fits into the binding pockets of diverse aminergic receptors.

Key structural features and their influence on receptor binding include:

The Tetracyclic Core: This rigid structure is fundamental to presenting the necessary interaction points in the correct spatial orientation for high-affinity binding across multiple receptor families.

The Chlorine Atom: The chloro-substitution on one of the benzene (B151609) rings is a critical feature that influences binding affinity and selectivity.

The N-Methyl Pyrrole Ring: The tertiary amine of the pyrrole ring is essential for interaction with a conserved aspartate residue in the third transmembrane domain of most aminergic GPCRs.

Asenapine's efficacy is believed to stem from a combination of antagonist activity at dopamine D₂ and serotonin 5-HT₂A receptors. psychopharmacologyinstitute.com However, its unique clinical profile may be attributable to its high affinity for numerous other receptors relative to its D₂ affinity. For instance, asenapine displays significantly higher affinity for the 5-HT₂C, 5-HT₂A, 5-HT₂B, 5-HT₇, 5-HT₆, α₂B-adrenergic, and D₃ receptors compared to the D₂ receptor. nih.gov This suggests that at therapeutic doses, these other receptors are strongly engaged. This multi-receptor profile, particularly the potent antagonism at various 5-HT and α-adrenergic subtypes, is a key aspect of its pharmacophoric requirements.

The following table details the binding affinities (pKi) of asenapine for a range of human receptors, illustrating its promiscuous, high-affinity profile. A higher pKi value indicates greater binding affinity.

Receptor FamilyReceptor SubtypeAsenapine pKi
Serotonin 5-HT₁A8.6
5-HT₁B8.4
5-HT₂A10.2
5-HT₂B9.8
5-HT₂C10.5
5-HT₅A8.8
5-HT₆9.6
5-HT₇9.9
Dopamine D₁8.9
D₂8.9
D₃9.4
D₄9.0
Adrenergic α₁8.9
α₂A8.9
α₂B9.5
α₂C8.9
Histamine H₁9.0
H₂8.2
Muscarinic M₁<5.0
Data sourced from Shahid M, et al. (2009). nih.gov

Design and Synthesis of Novel Asenapine Derivatives

Leveraging the inherent promiscuity of the asenapine scaffold, researchers have designed and synthesized novel derivatives to serve as fluorescent probes for studying aminergic GPCRs. acs.org The design strategy involved chemically modifying asenapine to attach a fluorescent reporter molecule while aiming to retain high-affinity binding to the target receptors.

The synthesis of these derivatives involved creating a point of attachment on the asenapine molecule, typically by modifying the pyrrole nitrogen. A linker or spacer was introduced to connect the asenapine core to a fluorescent dye. This spacer is crucial to minimize steric hindrance and prevent the bulky dye from interfering with the ligand-receptor binding event. Nine fluorescent derivatives of asenapine were prepared using this methodology. acs.org

The key components of these novel derivatives are:

The Pharmacophore: The intact tetracyclic structure of asenapine.

The Linker: A diamido spacer of varying lengths was used to provide flexibility and distance between the pharmacophore and the dye.

The Fluorescent Reporter: Several dyes were employed, including Nitrobenzofurazan (NBD), Dansyl (D), and Fluorescein (F), to create probes with different spectral properties. acs.org

This approach led to the creation of a library of fluorescent ligands based on a single, non-selective but potent, parent compound.

In Vitro Pharmacological Evaluation of Derivatives for Target Selectivity

The newly synthesized fluorescent derivatives of asenapine underwent extensive in vitro pharmacological evaluation to determine their binding affinities (Ki) at a panel of 34 different aminergic GPCRs using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based competition assays. acs.org This systematic screening was essential to characterize the selectivity profile of each new derivative and to validate their utility as research tools.

The results demonstrated that the derivatization strategy was successful. Several of the fluorescent probes retained nanomolar affinity for a wide range of receptors, similar to the parent compound, asenapine. This confirmed that the asenapine scaffold could be chemically modified with bulky fluorescent groups without completely abolishing its high-affinity binding. The research successfully developed potent fluorescent probes for 14 different aminergic GPCRs. acs.org

The table below presents a selection of binding affinity data (Ki in nM) for some of the fluorescent asenapine derivatives compared to the parent compound at key receptors.

CompoundLinker/Dye5-HT₂A Ki (nM)D₂ Ki (nM)H₁ Ki (nM)α₂A Ki (nM)
Asenapine -0.071.31.01.2
Derivative 1 C2-NBD2.5112.513
Derivative 2 C6-NBD0.83.50.83.8
Derivative 3 C2-Dansyl5.5121.912
Derivative 4 C6-Dansyl1.64.30.74.0
Data derived from Hounsou C, et al. (2017). acs.org

These findings show that while derivatization generally led to a slight decrease in affinity compared to the parent asenapine molecule, the resulting probes still exhibited potent, nanomolar binding, making them suitable for use in drug discovery screening assays.

Computational Chemistry and Molecular Docking Studies

Computational methods are integral to understanding the interactions of asenapine and its derivatives at the molecular level. These techniques provide insights into how the ligand binds within the receptor's active site and can help predict the binding affinity of novel compounds.

Molecular docking studies have been employed to model the binding of asenapine to various protein targets. For instance, docking simulations with Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) revealed several key binding interactions that anchor asenapine within the enzyme's catalytic site. openmedicinalchemistryjournal.com These models show that the tetracyclic structure of asenapine fits within the binding pocket, stabilized by specific non-covalent interactions.

Key interactions identified through modeling include:

π-Stacking: The unsubstituted benzene ring of asenapine can engage in π-stacking interactions with the phenyl side chain of amino acid residues like Phenylalanine (Phe).

Hydrogen Bonding: Although asenapine lacks numerous hydrogen bond donors, the tertiary amine is a critical acceptor. However, studies comparing asenapine to other inhibitors have noted that a relative lack of extensive hydrogen bonding may explain its differing inhibitory profile at certain targets. openmedicinalchemistryjournal.com

These models provide a structural hypothesis for asenapine's observed multi-receptor pharmacology, suggesting its shape and electronic properties are complementary to the binding sites of many aminergic receptors.

In silico methods can be used to predict the binding affinity of a ligand for its target, often expressed as a binding energy score (e.g., in kcal/mol). These predictions are based on scoring functions that calculate the free energy change upon ligand binding, considering factors like electrostatic interactions, van der Waals forces, and desolvation energy. researchgate.net

For example, automated molecular docking calculations for asenapine with phosphatidylcholine, a component of cell membranes, predicted a favorable interaction with a binding energy of -3.86 kcal/mol. researchgate.net This type of in silico prediction is valuable in early-stage drug discovery to screen virtual libraries of compounds and prioritize those with the highest predicted affinity for synthesis and experimental testing. semanticscholar.org While specific predicted binding affinities for the novel fluorescent asenapine derivatives are not extensively published, the general methodology allows researchers to computationally estimate which modifications to the asenapine scaffold are likely to preserve or enhance binding to a desired target.

Future Research Avenues and Emerging Concepts in Asenapine Citrate Research

Advanced Preclinical Models for Neuropharmacological Research

The limitations of traditional animal models in fully recapitulating the complex neuropathology of disorders like schizophrenia have spurred the development of more sophisticated, human-centric preclinical systems. Future research on asenapine (B1667633) citrate (B86180) will likely pivot towards these advanced models to gain more translatable insights into its effects on human neural circuitry.

A significant area of development is the use of human induced pluripotent stem cells (hiPSCs). nih.govnih.gov Skin or blood cells from patients can be reprogrammed into hiPSCs, which are then differentiated into various neural cell types, including neurons and astrocytes. europa.euisscr.org These patient-derived neural cultures offer an unprecedented opportunity to study the effects of asenapine on cells with the specific genetic background of individuals with schizophrenia or bipolar disorder. For instance, studies have demonstrated that hiPSC-derived neurons from schizophrenia patients show diminished neuronal connectivity, which can be ameliorated by treatment with antipsychotic agents. nih.govpsu.edu Applying asenapine to such models could elucidate its specific effects on synaptic function, neurite outgrowth, and network activity in a human-relevant context.

Building on this, three-dimensional (3D) brain organoids derived from hiPSCs are emerging as a powerful tool. nih.gov These organoids self-assemble into structures that mimic the architecture and cellular diversity of the developing human brain. europa.eunih.gov They provide a 3D context to study neurodevelopmental processes that are thought to be disrupted in psychiatric disorders. nih.gov For antipsychotic research, brain organoids can be used to investigate how drugs like asenapine influence early brain development, neuronal migration, and the formation of neural circuits. europa.eunih.gov Testing antipsychotics on these models may reveal mechanisms related to both therapeutic efficacy and potential developmental neurotoxicity, offering a more nuanced understanding than is possible with conventional models. frontiersin.orgjhu.edu

Model TypeDescriptionPotential Application for Asenapine Research
Human Induced Pluripotent Stem Cells (hiPSCs) Patient-derived stem cells differentiated into neural cell types (e.g., neurons, astrocytes).Investigate asenapine's effects on cells with a specific patient genetic background, assessing impacts on neuronal connectivity and function.
Brain Organoids 3D self-organizing cultures derived from hiPSCs that mimic early human brain development and structure.Study asenapine's influence on neurodevelopmental trajectories, neuronal migration, and circuit formation in a human-like tissue context.
"Assembloids" / Organs-on-a-chip Fused organoids from different brain regions or integrated microfluidic devices that model inter-regional connections and the neurovascular unit.Explore asenapine's impact on complex neural network dynamics between different brain regions and its interaction with the blood-brain barrier.

Further advancements include the creation of "assembloids," which involve fusing organoids from different brain regions to model neural connectivity over longer distances, and "organs-on-a-chip" platforms that incorporate microfluidics to simulate the physiological environment, including the blood-brain barrier. nih.govfrontiersin.org These cutting-edge models represent a crucial future direction for precisely dissecting the neuropharmacological action of asenapine citrate in a manner that is more predictive of its clinical effects in humans.

Exploration of Novel Molecular Targets and Pathways

While asenapine's established pharmacological profile is characterized by its antagonist activity at a broad range of dopamine (B1211576), serotonin (B10506), and adrenergic receptors, emerging research is uncovering novel molecular targets that may contribute to its therapeutic effects. europa.eunih.goveresearchco.com This exploration beyond conventional receptor blockade is a key avenue for future investigation.

A groundbreaking recent discovery has identified asenapine as a potent agonist for the human trace amine-associated receptor 1 (TAAR1). rasayanjournal.co.innih.govchemijournal.com TAAR1 is a G-protein coupled receptor that modulates monoaminergic neurotransmission and is a promising therapeutic target for neuropsychiatric disorders. rasayanjournal.co.in Structural and functional studies published in early 2024 revealed that asenapine unexpectedly shows strong activation of TAAR1, suggesting that some of its therapeutic benefits could be derived from this mechanism, distinct from its known antagonist activities. nih.govchemijournal.comnih.gov This finding opens up significant new research possibilities, including investigating the role of TAAR1 agonism in asenapine's clinical profile and exploring its potential for other TAAR1-related therapeutic applications, such as in substance use disorders. rasayanjournal.co.innih.gov

Future research will likely focus on delineating the downstream signaling pathways activated by asenapine's engagement with TAAR1 and other novel targets. Asenapine's ability to potentiate N-methyl-D-aspartate (NMDA)-induced currents in pyramidal neurons of the medial prefrontal cortex suggests an influence on glutamatergic neurotransmission, which is crucial for cognitive function. blogspot.com Further investigation into these non-dopaminergic and non-serotonergic pathways is essential. Understanding how asenapine modulates intracellular signaling cascades, gene expression, and synaptic plasticity through these varied targets will provide a more complete picture of its mechanism of action.

Target/PathwayKnown/Proposed Action of AsenapinePotential Therapeutic Relevance
Dopamine & Serotonin Receptors Potent antagonist at multiple subtypes (e.g., D2, 5-HT2A, 5-HT2C). europa.eunih.govCore antipsychotic and mood-stabilizing effects.
Trace Amine-Associated Receptor 1 (TAAR1) Potent agonist. rasayanjournal.co.innih.govchemijournal.comMay contribute to therapeutic effects on psychosis and mood through modulation of dopamine signaling.
NMDA Receptor Function Potentiates NMDA-induced currents in prefrontal cortex neurons. blogspot.comPotential mechanism for improving cognitive and negative symptoms in schizophrenia.
α-Adrenergic Receptors Antagonist at α1 and α2 subtypes. nih.govMay influence cognitive function and contribute to side effect profile (e.g., orthostatic hypotension).
Histamine (B1213489) Receptors Antagonist at H1 and H2 receptors. europa.euContributes to sedative effects.

Integration of Omics Technologies in Mechanistic Studies

The advent of high-throughput "omics" technologies—including genomics, proteomics, and metabolomics—provides powerful, unbiased approaches to explore the molecular underpinnings of drug action. Integrating these technologies into asenapine research promises to uncover novel biomarkers, elucidate mechanisms of action, and pave the way for personalized medicine.

Pharmacogenomics investigates how genetic variations influence drug response. nih.gov While research has explored the pharmacogenetics of antipsychotics in general, focusing on genes related to dopamine and serotonin receptors, specific large-scale studies for asenapine are a future necessity. nih.govgoogle.com Such studies could identify genetic polymorphisms that predict an individual's response to asenapine or their susceptibility to adverse effects, allowing for more tailored treatment strategies.

Proteomics , the large-scale study of proteins, can reveal how asenapine treatment alters protein expression and signaling networks in the brain and periphery. nih.gov By comparing the proteome of patients before and after asenapine treatment, researchers can identify protein signatures associated with therapeutic response. indexcopernicus.com For example, proteomic studies with other antipsychotics have identified alterations in proteins involved in neuronal plasticity, inflammation, and metabolic pathways. indexcopernicus.comnih.gov Similar studies focused on asenapine could provide critical insights into its molecular effects and identify novel drug targets.

Metabolomics analyzes the global profile of small-molecule metabolites in a biological system. This approach can capture the downstream effects of drug action on cellular metabolism. One study observed metabolic changes in patients with schizophrenia who were switched from olanzapine (B1677200) to asenapine. isscr.org While triglyceride levels tended to increase after the switch, fasting blood sugar levels consistently decreased, highlighting a distinct metabolic effect of asenapine independent of weight gain. isscr.org Future, more extensive metabolomic studies could identify specific metabolic pathways modulated by asenapine and uncover biomarkers that predict metabolic outcomes in patients. nih.govnih.govresearchgate.net

Integrating these multi-omics datasets offers a systems-biology approach to understanding asenapine's effects, connecting genetic predispositions with changes in protein networks and metabolic function to explain clinical outcomes.

Green Chemistry Approaches in Asenapine Synthesis and Manufacturing

The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce its environmental impact, improve safety, and increase efficiency. chemijournal.com Asenapine, as a complex heterocyclic compound, presents opportunities for future research into more sustainable synthesis and manufacturing processes.

The synthesis of asenapine involves multiple steps, traditionally utilizing organic solvents and reagents that may pose environmental and safety concerns. blogspot.comnih.gov Future research could focus on applying green chemistry principles to the existing synthetic routes. Key areas for exploration include:

Use of Greener Solvents: Replacing conventional volatile organic solvents with more benign alternatives like water, ionic liquids, or supercritical fluids. nih.gov

Catalysis: Employing highly efficient and selective catalysts, including biocatalysts (enzymes), to reduce energy consumption and waste generation. mdpi.com Enzymatic synthesis, for instance, can provide high stereoselectivity under mild reaction conditions, which could be applied to produce chiral precursors of asenapine. nih.gov

Atom Economy: Redesigning synthetic pathways to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. chemijournal.com

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound as alternative energy sources can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.innih.gov Microwave-assisted synthesis has been successfully applied to various heterocyclic compounds and holds promise for streamlining the synthesis of asenapine and its intermediates. nih.gov

Green Chemistry PrincipleTraditional Approach in Heterocycle SynthesisPotential Green Alternative for Asenapine Synthesis
Solvent Use Use of volatile and potentially hazardous organic solvents (e.g., toluene, tetrahydrofuran). blogspot.comReplacement with green solvents like ionic liquids, water, or conducting reactions under solvent-free conditions. nih.govnih.gov
Energy Input Conventional heating requiring long reaction times.Microwave-assisted synthesis to accelerate reactions and reduce energy consumption. nih.gov
Catalysis Use of stoichiometric reagents, potentially leading to waste.Development of highly selective and reusable catalysts (e.g., heterogeneous catalysts) or biocatalysts (enzymes) for key steps. mdpi.com
Waste Reduction Multi-step synthesis with purification at each stage, generating byproducts and waste.Designing one-pot, multi-component reactions to reduce intermediate isolation steps and improve overall yield and atom economy. chemijournal.com

By focusing on these principles, future research can develop a more economically and environmentally sustainable manufacturing process for asenapine citrate, aligning its production with modern standards of green industrial chemistry.

Advanced In Vitro/In Silico Predictive Modeling for Drug Development

Computational, or in silico, modeling is becoming an indispensable tool in modern drug development, allowing for the prediction of a drug's behavior and effects before and during clinical trials. Future research on asenapine citrate can leverage these models to optimize its therapeutic use and guide the development of new formulations.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling is a powerful tool for understanding the relationship between drug concentration and its effect over time. One such study successfully used PK/PD modeling to characterize the dose-response of sublingual asenapine in schizophrenia clinical trials. psu.edu The model simulated the time course of patient symptom scores (PANSS) and dropout patterns, concluding that 5 mg and 10 mg twice-daily doses have similar efficacy. psu.edu Future applications of such models could involve predicting outcomes in different patient populations or simulating the effects of different dosing regimens to optimize treatment protocols.

Physiologically Based Pharmacokinetic (PBPK) modeling integrates physiological data with drug-specific properties to simulate its absorption, distribution, metabolism, and excretion (ADME) in virtual populations. researchgate.net While specific PBPK models for asenapine are not widely published, their application to other antipsychotics like olanzapine demonstrates their utility. researchgate.net A PBPK model for asenapine could be invaluable for predicting drug-drug interactions, assessing the impact of patient factors like age or organ impairment on drug exposure, and comparing the pharmacokinetics of different formulations, such as the sublingual tablet versus the transdermal patch.

Computational models for drug delivery can also be applied. For instance, computational fluid dynamics (CFD) can be used to model the dissolution and absorption of asenapine following sublingual administration, potentially leading to improvements in formulation that enhance bioavailability. indexcopernicus.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, which relate a molecule's chemical structure to its biological activity, could be developed to screen for new compounds with similar or improved pharmacological profiles, guiding the design of next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of Asenapine Citrate, and what experimental methodologies are used to characterize its receptor binding profile?

  • Methodological Answer : In vitro radioligand binding assays (e.g., competitive displacement studies using [³H]-ligands for dopamine D₂, serotonin 5-HT₂A, and α-adrenergic receptors) are standard for quantifying affinity. Dose-response curves and Schild regression analysis can determine binding kinetics (e.g., Ki values). Ensure purity validation of Asenapine Citrate via HPLC (>98%) and reference receptor-specific antagonists as controls .

Q. How is the efficacy of Asenapine Citrate in acute schizophrenia trials measured, and what validated scales are used to assess symptom severity?

  • Methodological Answer : The Positive and Negative Syndrome Scale (PANSS) is the gold standard for evaluating schizophrenia symptoms. Trials should stratify participants by baseline PANSS scores and employ double-blind, randomized designs with placebo or active comparators (e.g., risperidone). PANSS subscales (positive, negative, general psychopathology) require inter-rater reliability checks (Cohen’s κ >0.8) to minimize bias .

Q. What pharmacokinetic parameters of Asenapine Citrate are critical for designing bioavailability studies, and how are they assessed?

  • Methodological Answer : Key parameters include Cmax, Tmax, AUC, and half-life (t½). Use crossover studies in healthy volunteers with plasma sampling via LC-MS/MS. Sublingual vs. oral administration comparisons require standardized fasting protocols. Account for first-pass metabolism using hepatic microsomal assays .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in clinical trials regarding Asenapine Citrate’s efficacy across schizophrenia subtypes?

  • Methodological Answer : Conduct subgroup meta-analyses (e.g., PRISMA guidelines) stratifying by PANSS-defined subtypes (positive vs. negative dominant). Apply mixed-effects models to adjust for covariates like baseline severity and comorbidities. Validate findings using Mendelian randomization to reduce confounding .

Q. What experimental designs are optimal for evaluating Asenapine Citrate’s long-term metabolic side effects (e.g., weight gain, dyslipidemia) in preclinical models?

  • Methodological Answer : Use chronic dosing in rodent models (≥12 weeks) with paired cohorts for behavioral (e.g., forced swim test) and metabolic profiling (oral glucose tolerance tests, lipid panels). Control for diet-induced confounders via pair-feeding. Histological analysis of adipose tissue and liver biopsies can mechanistically link side effects to receptor modulation .

Q. How should researchers address variability in Asenapine Citrate’s therapeutic response linked to genetic polymorphisms (e.g., CYP1A2, DRD2)?

  • Methodological Answer : Perform pharmacogenomic GWAS in responder vs. non-responder cohorts. Prioritize candidate genes (e.g., CYP450 isoforms, dopamine receptors) for targeted sequencing. Validate functional SNPs using in vitro luciferase reporter assays. Adjust dosing regimens in pharmacokinetic simulations (e.g., NONMEM software) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Asenapine Citrate’s preclinical neuroprotection studies?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to estimate EC50 values. For in vivo data, apply repeated-measures ANOVA with post hoc corrections (e.g., Tukey’s HSD). Bayesian hierarchical models can account for inter-animal variability in longitudinal designs .

Methodological Considerations

  • Reproducibility : Document synthesis protocols (e.g., Asenapine Citrate crystallization conditions) and raw analytical data (HPLC chromatograms, NMR spectra) in supplementary materials. Follow FAIR data principles for public deposition .
  • Ethical Compliance : For clinical trials, register protocols prospectively (ClinicalTrials.gov ) and obtain IRB approval. Include DSMB oversight for safety monitoring .
  • Data Contradictions : Use sensitivity analyses to test robustness against outliers. Pre-register hypotheses to mitigate HARKing (Hypothesizing After Results are Known) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.